5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-tert-butylpyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-9(2,3)12-6-7(5-10)4-8(12)11/h4,6H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWLCRFUNOGQMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=C1N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437973 | |
| Record name | 5-Amino-1-tert-butyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269726-49-0 | |
| Record name | 5-Amino-1-tert-butyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic aromatic organic compound featuring a pyrrole ring substituted with an amino group at the 5-position, a carbonitrile group at the 3-position, and a tert-butyl group at the 1-position.[1] This molecule serves as a valuable building block in synthetic organic chemistry and is of interest to researchers in pharmaceutical development and material science.[1] The unique arrangement of its functional groups—a hydrogen bond donor (amino group), a hydrogen bond acceptor (nitrile group), and a bulky lipophilic group (tert-butyl)—provides a scaffold for creating more complex molecules with potential biological activity.[1]
The pyrrole core is a fundamental structure found in numerous pharmaceuticals, including anti-inflammatory, anticancer, and antibiotic agents, highlighting the importance of substituted pyrroles like this one as intermediates in drug discovery.[2][3]
Core Chemical Properties
The physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 269726-49-0 | [4][5] |
| Molecular Formula | C₉H₁₃N₃ | [4][5] |
| Molecular Weight | 163.22 g/mol | [4][5] |
| Appearance | Yellow or orange solid | [5] |
| Melting Point | 115-117 °C | [1] |
| Boiling Point | 319.9 °C at 760 mmHg | [1] |
| Density | 1.04 g/cm³ | [1] |
| Flash Point | 147.3 °C | [1] |
| Vapor Pressure | 0.000328 mmHg at 25 °C | [1] |
| Refractive Index | 1.543 | [1] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | |
| Hazard Class | IRRITANT | [1] |
Reactivity and Potential Applications
This compound is primarily used as a synthetic intermediate for preparing more complex organic compounds and potential pharmaceuticals.[1] The amino group on the pyrrole ring is a key site for further functionalization. For instance, it can react with aldehydes to form Schiff bases (imines), which can then be reduced to secondary amines.[6] This reactivity makes it a versatile precursor for creating libraries of compounds for drug screening.
While specific biological activities for this compound are not extensively documented, its structural motifs are present in molecules of therapeutic interest.[1] The broader class of substituted pyrroles has shown promise in various therapeutic areas, including the development of anticancer agents and kinase inhibitors.[2][7] Therefore, this compound is a valuable starting material for research programs aimed at discovering novel therapeutic agents.[1]
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of N-pyrrolylimines using this compound as a starting material, adapted from a published procedure.[6] This solvent-free, microwave-assisted method demonstrates the compound's utility in modern, efficient chemical synthesis.[8][9]
Objective: To synthesize (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles.
Materials:
-
This compound (2.0 mmol)
-
Substituted (hetero)aromatic aldehyde (e.g., p-chlorobenzaldehyde) (2.0 mmol)
-
10 ml sealable oven-dried tubular reaction vessel
-
Microwave synthesizer
-
Silica gel for flash chromatography
-
Solvents for chromatography (n-pentane, CH₂Cl₂)
Procedure:
-
A 10 ml sealable, oven-dried tubular reaction vessel is charged with the (hetero)aromatic aldehyde (2.0 mmol) and this compound (2.0 mmol).[6]
-
The resulting mixture is sealed and subjected to microwave irradiation at 120 °C for 30 minutes.[6]
-
After the reaction is complete, the mixture is cooled to 55 °C (328 K) in a flow of air.[6]
-
The crude product is then purified by flash chromatography on a silica gel column.[6]
-
The column is eluted with a mixture of n-pentane and CH₂Cl₂ (1:1 v/v) to yield the pure N-pyrrolylimine product.[6]
This protocol highlights an efficient, solvent-free condensation reaction, which is a key advantage in green chemistry applications.[9][10]
Visualizations
Experimental Workflow
The diagram below illustrates the workflow for the microwave-assisted synthesis of N-pyrrolylimines from this compound.
Caption: Microwave-assisted synthesis workflow.
Signaling Pathways
There is no specific information available in the searched literature detailing the direct involvement of this compound in defined cellular signaling pathways. However, the broader class of complex, substituted pyrrole derivatives has been investigated for various biological activities. For example, certain tetrasubstituted pyrroles have been designed to mimic protein hot-spot residues and have shown potential as anticancer agents by interacting with pathways such as the p53-MDM2 complex.[11] The subject compound should be considered a starting material for the synthesis of more elaborate structures that may be designed to target such pathways.
References
- 1. Cas 269726-49-0,5-Amino-1-(tert-butyl)-1H-pyrrole-3-carbonitrile | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 269726-49-0 | UKA72649 [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]
- 8. scispace.com [scispace.com]
- 9. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile
CAS Number: 269726-49-0
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃N₃ | [2][3] |
| Molecular Weight | 163.22 g/mol | [2][3] |
| Appearance | Yellow or orange solid | [2] |
| Melting Point | 115-117 °C | [1] |
| Boiling Point | 319.9 °C at 760 mmHg | [1] |
| Flash Point | 147.3 °C | [1] |
| Density | 1.04 g/cm³ | [1] |
| Canonical SMILES | CC(C)(C)N1C=C(C=C1N)C#N | [2] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, general synthetic routes for substituted aminopyrroles provide a logical framework for its preparation. One plausible approach is a multi-component reaction, a common strategy for the efficient synthesis of highly substituted heterocyclic systems.
A potential synthetic workflow is outlined in the diagram below. This generalized pathway is based on established methods for constructing the aminopyrrole-carbonitrile scaffold.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol (General Approach)
The following is a generalized experimental protocol for the synthesis of N-substituted 2-amino-3-cyanopyrroles, which can be adapted for the synthesis of the target compound.
Materials:
-
tert-Butylamine
-
An appropriate β-ketoacetal or a related three-carbon synthon
-
Malononitrile
-
A suitable base catalyst (e.g., potassium carbonate)
-
An appropriate solvent (e.g., methanol, ethanol)
Procedure:
-
To a solution of the starting materials (tert-butylamine, β-ketoacetal, and malononitrile) in the chosen solvent, add the base catalyst.
-
Stir the reaction mixture at a specified temperature (e.g., 60 °C) for a designated period (e.g., 3 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure this compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is of significant interest in drug discovery due to its presence in various biologically active molecules. Pyrrole derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[4]
The core structure of this compound presents several opportunities for chemical modification to explore structure-activity relationships (SAR).
Caption: Key modification sites on the this compound scaffold.
While specific biological targets for this compound have not been identified in the literature, the broader class of aminopyrrole derivatives has been explored for various therapeutic applications. The presence of the pyrrole ring, a key component in many natural products and approved drugs, suggests its potential as a pharmacophore.[4]
Safety and Handling
This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with potential for broad applications, particularly in the synthesis of novel compounds for drug discovery and materials science. While detailed biological studies and specific synthesis protocols for this exact molecule are limited in the public domain, its chemical properties and structural features make it an attractive starting point for further research and development. Future investigations into its biological activity and the development of optimized synthetic routes will be crucial in unlocking the full potential of this versatile compound.
References
An In-Depth Technical Guide to 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.
Molecular Structure and Chemical Properties
This compound is a substituted pyrrole derivative characterized by an amino group at the 5-position, a tert-butyl group attached to the pyrrole nitrogen, and a nitrile group at the 3-position. Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N₃ | [1][2] |
| Molecular Weight | 163.22 g/mol | [1][2] |
| CAS Number | 269726-49-0 | [1][2] |
| Appearance | Yellow or orange solid | [3] |
| Melting Point | 115-117 °C | [1] |
| Boiling Point | 319.9 °C at 760 mmHg | [1] |
| Canonical SMILES | CC(C)(C)N1C=C(C=C1N)C#N | [3] |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted 2-aminopyrrole-3-carbonitriles. A common and efficient approach involves a variation of the Thorpe-Ziegler reaction or a multicomponent reaction. The following protocol outlines a generalized three-component reaction approach.
Proposed Experimental Protocol: Three-Component Synthesis
This protocol is a representative example and may require optimization for specific laboratory conditions.
Materials:
-
tert-Butylamine
-
Malononitrile
-
An appropriate α-halo-ketone or α-hydroxyketone precursor
-
Base (e.g., sodium ethoxide, potassium tert-butoxide, or a non-nucleophilic base like DBU)
-
Anhydrous solvent (e.g., ethanol, methanol, or THF)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the α-halo-ketone or α-hydroxyketone precursor (1.0 eq) and malononitrile (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Base and Amine: To the stirred solution, add the base (1.1 eq) portion-wise at room temperature. Subsequently, add tert-butylamine (1.0 eq) to the reaction mixture.
-
Reaction Conditions: The reaction mixture is then typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
The following diagram illustrates the logical workflow for the synthesis and characterization of the target molecule.
Potential Biological and Pharmacological Significance
While direct biological studies on this compound are limited, the broader class of aminopyrrole carbonitrile derivatives has attracted significant interest in medicinal chemistry due to their diverse pharmacological activities.
Antimicrobial Activity
Numerous studies have reported the antibacterial and antifungal properties of substituted aminopyrrole derivatives.[4] The pyrrole scaffold is a key component in several natural and synthetic antimicrobial agents. The mechanism of action for such compounds can vary, but they often involve the disruption of essential cellular processes in microorganisms.
The following diagram illustrates a generalized signaling pathway for the potential antimicrobial action of a pyrrole derivative, which could involve the inhibition of a key bacterial enzyme.
Cytotoxic and Anticancer Potential
Substituted pyrroles have also been investigated for their cytotoxic effects against various cancer cell lines.[3] The mode of action can involve the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases or enzymes in the purine synthesis pathway. The specific substitutions on the pyrrole ring play a crucial role in determining the potency and selectivity of these compounds.
Applications in Chemical Synthesis
This compound serves as a versatile intermediate in organic synthesis. The amino and nitrile functional groups provide reactive sites for a variety of chemical transformations, allowing for the construction of more complex heterocyclic systems. For instance, it has been used as a starting material for the synthesis of a series of (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles and their reduction products.[5]
Conclusion
This compound is a molecule with significant potential in both chemical synthesis and medicinal chemistry. Its straightforward, albeit not explicitly detailed, synthesis and the known biological activities of related compounds make it an attractive scaffold for further investigation. This guide provides a foundational understanding of its properties and potential applications, intended to facilitate future research and development efforts in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The cytotoxicity and mode of action of 2,3,4-trisubstituted pyrroles and related derivatives in human Tmolt4 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the heterocyclic compound 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile. This molecule serves as a valuable building block in medicinal chemistry and materials science. This document compiles available spectroscopic data, outlines detailed experimental protocols for its synthesis and characterization, and presents logical workflows for its application in research and development. The information is structured to be a practical resource for scientists engaged in synthetic chemistry and drug discovery.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 269726-49-0
-
Molecular Formula: C₉H₁₃N₃
-
Molecular Weight: 163.22 g/mol
-
Appearance: Yellow to orange solid
Spectroscopic Data
A thorough analysis of the spectroscopic data is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the key spectroscopic parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.60 | Singlet | 9H | -C(CH₃)₃ |
| ~4.50 | Broad Singlet | 2H | -NH₂ |
| ~5.70 | Doublet | 1H | Pyrrole H-2 |
| ~6.90 | Doublet | 1H | Pyrrole H-4 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~30 | -C(C H₃)₃ |
| ~58 | -C (CH₃)₃ |
| ~90 | Pyrrole C-3 |
| ~98 | Pyrrole C-4 |
| ~118 | -C≡N |
| ~122 | Pyrrole C-2 |
| ~140 | Pyrrole C-5 |
Infrared (IR) Spectroscopy
Table 3: Typical IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong, Sharp (doublet) | N-H stretch (primary amine) |
| 2975 - 2870 | Medium | C-H stretch (tert-butyl) |
| 2230 - 2210 | Strong, Sharp | C≡N stretch (nitrile) |
| 1650 - 1580 | Medium-Strong | N-H bend (amine) |
| 1550 - 1480 | Medium | C=C stretch (pyrrole ring) |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 163. Key fragmentation patterns would likely involve the loss of a methyl group from the tert-butyl substituent, leading to a fragment at m/z 148, and potentially the loss of the entire tert-butyl group, resulting in a fragment at m/z 106.
Table 4: Expected Mass Spectrometry Data
| m/z | Proposed Fragment |
| 163 | [M]⁺ |
| 148 | [M - CH₃]⁺ |
| 106 | [M - C(CH₃)₃]⁺ |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from commercially available precursors. A general synthetic approach is outlined below, based on established methodologies for substituted pyrroles.
Workflow for Synthesis
Caption: General synthetic workflow for this compound.
Detailed Procedure (Based on literature for similar compounds):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate aldehyde precursor and malononitrile in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: To this solution, add tert-butylamine dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Spectroscopic Analysis Protocols
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Record the spectrum on a 400 or 500 MHz NMR spectrometer. Use a standard single-pulse experiment with a spectral width of -2 to 12 ppm, 16-64 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Record the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0 to 220 ppm) and a larger number of scans (≥1024) are typically required.
3.2.2. FT-IR Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
3.2.3. Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (for GC-MS analysis).
-
Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
Applications in Drug Development: A Conceptual Workflow
This compound and its derivatives are of interest in drug discovery as scaffolds for the synthesis of novel therapeutic agents. The following diagram illustrates a conceptual workflow for utilizing this compound in a drug development pipeline.
Conceptual Drug Discovery Workflow
Caption: A conceptual workflow for the utilization of this compound in a drug discovery program.
This workflow highlights the progression from the initial chemical scaffold to the synthesis of a library of derivatives, followed by biological screening, optimization of promising candidates, and preclinical evaluation. The versatility of the aminopyrrole core allows for diverse chemical modifications to explore structure-activity relationships and develop potent and selective drug candidates.
Uncharted Territory: The Mechanism of Action of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile Remains Undisclosed
Despite its availability from commercial suppliers and its documented use as a chemical intermediate, a thorough investigation into the scientific and patent literature reveals a significant gap in the understanding of the biological mechanism of action for 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile. To date, no public data exists detailing its specific molecular targets, the signaling pathways it may modulate, or any quantitative measure of its biological activity.
This comprehensive review, aimed at researchers, scientists, and drug development professionals, sought to consolidate all available information on the core mechanism of this compound. However, extensive searches of scientific databases, patent repositories, and chemical libraries have yielded no specific bioactivity screening results, in-depth pharmacological studies, or detailed experimental protocols associated with this compound.
While the pyrrole scaffold is a common motif in many biologically active compounds, and derivatives of similar structures have been explored for various therapeutic applications, the specific biological function of this compound has not been characterized in the public domain. The available literature primarily focuses on its synthesis and its utility as a building block for more complex molecules. For instance, one study describes its use as a starting material for the synthesis of a series of (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles, though the biological evaluation of these derivatives was not reported.
The absence of data prevents the creation of the requested in-depth technical guide, including the summary of quantitative data, detailed experimental methodologies, and visualization of signaling pathways. This highlights a critical knowledge gap and an opportunity for future research to explore the potential bioactivity of this readily accessible molecule.
Potential Avenues for Future Investigation
Given the lack of existing data, the following experimental approaches would be necessary to elucidate the mechanism of action of this compound:
-
High-Throughput Screening (HTS): The compound could be screened against a broad panel of biological targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors, to identify potential interactions.
-
Phenotypic Screening: Cellular assays could be employed to observe the effect of the compound on various cellular processes, such as cell proliferation, apoptosis, and differentiation, in different cell lines.
-
Target Identification and Validation: Should any "hits" be identified from HTS or phenotypic screening, subsequent experiments would be required to confirm the molecular target and validate its role in the observed biological effect. This could involve techniques such as affinity chromatography, surface plasmon resonance (SPR), and genetic knockdown or knockout experiments.
-
In Vivo Studies: Following in vitro characterization, studies in animal models would be necessary to assess the compound's pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety profile.
Below is a conceptual workflow for the initial stages of such an investigation.
Figure 1. A conceptual workflow for elucidating the mechanism of action of a compound with no prior biological data.
Biological Activity of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile Derivatives: A Methodological and Structural Overview
Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature reveals a notable absence of specific biological activity data for derivatives of the core scaffold 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile. While the synthesis and structural characterization of some derivatives have been reported, their efficacy in biological assays has not been detailed in the reviewed literature. This guide, therefore, provides a framework for the evaluation of such compounds, drawing on established methodologies for analogous pyrrole derivatives and outlining the synthesis of key intermediates.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the potential biological activities of this compound derivatives. It summarizes the known synthesis of derivatives from this core structure and presents generalized experimental protocols for assessing potential anticancer and antimicrobial activities, based on methodologies reported for structurally related pyrrole compounds.
Introduction to Pyrrole-3-Carbonitrile Scaffolds
Pyrrole-containing compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The pyrrole ring system is a versatile scaffold that can be readily functionalized to modulate its physicochemical and pharmacological properties. Specifically, the aminopyrrole-3-carbonitrile core is a recognized pharmacophore with potential applications in various therapeutic areas, including but not limited to oncology, infectious diseases, and inflammation.[2] The strategic placement of substituents on the pyrrole ring can significantly influence the compound's interaction with biological targets.
Synthesis of this compound Derivatives
The synthesis of derivatives from the core compound, this compound, has been described, focusing on the derivatization of the 5-amino group. The primary synthetic routes involve the formation of imines (Schiff bases) and their subsequent reduction to secondary amines.
A general workflow for the synthesis of these derivatives is depicted below:
This two-step synthesis provides access to a variety of N-substituted derivatives, where the nature of the 'R' group on the aromatic aldehyde can be modified to explore structure-activity relationships (SAR).
Potential Biological Activities and Methodologies for Evaluation
While specific data for the target derivatives are unavailable, the broader class of pyrrole derivatives has demonstrated significant potential in several therapeutic areas. Below are generalized experimental protocols for assessing the anticancer and antimicrobial activities of novel compounds, adapted from published methodologies for similar heterocyclic scaffolds.
Anticancer Activity
Pyrrole derivatives have been investigated as potential anticancer agents, with some exhibiting cytotoxicity against various cancer cell lines.[3] A common initial step in assessing anticancer potential is to screen compounds for their ability to inhibit the proliferation of cancer cells in vitro.
This protocol is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., a panel representing different cancer types) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
The workflow for this experimental protocol can be visualized as follows:
References
- 1. A review article on biological importance of pyrrole [wisdomlib.org]
- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Promise of Aminopyrrole Carbonitriles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The aminopyrrole carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile heterocyclic motif has been successfully exploited to generate potent inhibitors of various therapeutic targets, leading to the development of promising candidates for the treatment of cancer, bacterial infections, and other diseases. This technical guide provides an in-depth overview of the therapeutic applications of aminopyrrole carbonitriles, with a focus on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Anticancer Applications
Aminopyrrole carbonitriles have shown significant promise as anticancer agents, primarily through their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and survival. Notably, they have been investigated as potent inhibitors of protein kinases, such as Src, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), and as disruptors of microtubule dynamics.
Kinase Inhibition
Several aminopyrrole carbonitrile derivatives have been identified as potent inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, migration, and invasion.[1]
// Nodes RTK [label="Receptor Tyrosine\nKinase (e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrin [label="Integrin", fillcolor="#F1F3F4", fontcolor="#202124"]; GPCR [label="GPCR", fillcolor="#F1F3F4", fontcolor="#202124"]; Src [label="Src", fillcolor="#FBBC05", fontcolor="#202124"]; APC [label="Aminopyrrole\nCarbonitriles", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Motility [label="Motility", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges RTK -> Src [color="#4285F4"]; Integrin -> Src [color="#4285F4"]; GPCR -> Src [color="#4285F4"]; APC -> Src [arrowhead=tee, color="#EA4335", style=dashed]; Src -> FAK [color="#4285F4"]; Src -> STAT [color="#4285F4"]; Src -> Ras [color="#4285F4"]; Src -> PI3K [color="#4285F4"]; FAK -> Motility [color="#5F6368"]; STAT -> Proliferation [color="#5F6368"]; Ras -> Raf -> MEK -> ERK -> Proliferation [color="#5F6368"]; PI3K -> Akt -> mTOR -> Survival [color="#5F6368"]; ERK -> Angiogenesis [color="#5F6368"]; } end_dot Caption: Simplified Src kinase signaling pathway and the inhibitory action of aminopyrrole carbonitriles.
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth and angiogenesis.[2][3][4] Aminopyrrole carbonitriles have been shown to dually inhibit these pathways, offering a multi-pronged attack on cancer progression.
Disruption of Microtubule Dynamics
Certain aminopyrrole carbonitriles have been found to interfere with tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.
// Nodes Tubulin [label="α/β-Tubulin\nDimers", fillcolor="#F1F3F4", fontcolor="#202124"]; Polymerization [label="Polymerization", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Microtubules [label="Microtubules", fillcolor="#34A853", fontcolor="#FFFFFF"]; APC [label="Aminopyrrole\nCarbonitriles", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Disruption [label="Disruption of\nMicrotubule Dynamics", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; G2M_Arrest [label="G2/M Phase\nCell Cycle Arrest", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Tubulin -> Polymerization [color="#5F6368"]; Polymerization -> Microtubules [color="#5F6368"]; APC -> Polymerization [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; Microtubules -> Disruption [style=invis]; Polymerization -> Disruption [style=invis]; Disruption -> G2M_Arrest [color="#4285F4"]; G2M_Arrest -> Apoptosis [color="#EA4335"]; } end_dot Caption: Mechanism of action of aminopyrrole carbonitriles as microtubule destabilizing agents.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected aminopyrrole carbonitrile derivatives against various cancer cell lines.
| Compound ID | Target | Cell Line | Assay Type | IC50 (µM) |
| Src Inhibitor 3 | c-Src | - | In vitro kinase | 0.05 |
| Dasatinib | c-Src | - | In vitro kinase | 0.0008 |
| Saracatinib | c-Src | - | In vitro kinase | 0.0027 |
| Bosutinib | c-Src | - | In vitro kinase | 0.0012 |
| Tubulin Polymerization-IN-41 | Tubulin | - | Tubulin Polymerization | 2.61 |
Antibacterial Applications
Aminopyrrole carbonitriles have also demonstrated significant potential as antibacterial agents, particularly against multidrug-resistant strains. A key mechanism of action is the inhibition of metallo-β-lactamases (MBLs).
Metallo-β-lactamase Inhibition
Metallo-β-lactamases are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[5][6][7] These enzymes utilize zinc ions in their active site to hydrolyze the β-lactam ring. Aminopyrrole carbonitriles have been designed to chelate these zinc ions, thereby inactivating the enzyme and restoring the efficacy of β-lactam antibiotics.
// Nodes MBL [label="Metallo-β-lactamase\n(with Zn²⁺)", fillcolor="#F1F3F4", fontcolor="#202124"]; BetaLactam [label="β-Lactam\nAntibiotic", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inactive_Antibiotic [label="Inactive\nAntibiotic", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; APC [label="Aminopyrrole\nCarbonitrile", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges MBL -> Hydrolysis [color="#5F6368"]; BetaLactam -> Hydrolysis [color="#5F6368"]; Hydrolysis -> Inactive_Antibiotic [color="#EA4335"]; APC -> MBL [arrowhead=tee, color="#4285F4", style=dashed, label="Inhibition\n(Zn²⁺ Chelation)"]; } end_dot Caption: Inhibition of metallo-β-lactamase by aminopyrrole carbonitriles.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of aminopyrrole carbonitriles.
// Nodes Synthesis [label="Synthesis of Aminopyrrole\nCarbonitriles\n(e.g., Gewald, Thorpe-Ziegler)", fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro_Kinase [label="In Vitro Kinase Assay\n(e.g., Src, EGFR, VEGFR)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Proliferation [label="Cell Proliferation Assay\n(MTS Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Cycle [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#FBBC05", fontcolor="#202124"]; Tubulin_Polymerization [label="Tubulin Polymerization Assay", fillcolor="#FBBC05", fontcolor="#202124"]; Western_Blot [label="Western Blot Analysis\n(Protein Phosphorylation)", fillcolor="#FBBC05", fontcolor="#202124"]; MBL_Inhibition [label="Metallo-β-lactamase\nInhibition Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nInterpretation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Synthesis -> InVitro_Kinase [color="#5F6368"]; Synthesis -> Cell_Proliferation [color="#5F6368"]; Synthesis -> MBL_Inhibition [color="#5F6368"]; InVitro_Kinase -> Western_Blot [color="#5F6368"]; Cell_Proliferation -> Cell_Cycle [color="#5F6368"]; Cell_Proliferation -> Tubulin_Polymerization [color="#5F6368"]; Western_Blot -> Data_Analysis [color="#5F6368"]; Cell_Cycle -> Data_Analysis [color="#5F6368"]; Tubulin_Polymerization -> Data_Analysis [color="#5F6368"]; MBL_Inhibition -> Data_Analysis [color="#5F6368"]; } end_dot Caption: General experimental workflow for the evaluation of aminopyrrole carbonitriles.
Synthesis of 2-Aminopyrrole-3-carbonitriles (Gewald Reaction)
The Gewald reaction is a one-pot synthesis of polysubstituted 2-aminothiophenes, which can be adapted for the synthesis of 2-aminopyrroles.
Materials:
-
Aldehyde or ketone
-
Malononitrile
-
Elemental sulfur
-
Morpholine or other suitable base
-
Ethanol or other suitable solvent
Procedure:
-
To a stirred solution of the aldehyde or ketone (1 equivalent) and malononitrile (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
Add morpholine (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified 2-aminopyrrole-3-carbonitrile derivative.
In Vitro Src Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by Src kinase.[8][9][10][11]
Materials:
-
Recombinant human Src kinase
-
Src kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of Src kinase diluted in kinase buffer.
-
Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction. Final concentrations should be optimized (e.g., 10 µM ATP).
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Proliferation (MTS) Assay
The MTS assay is a colorimetric method for assessing cell viability and proliferation.[12][13][14][15][16]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Test compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle after drug treatment.[17][18][19][20][21]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
In Vitro Tubulin Polymerization Assay
This assay monitors the assembly of purified tubulin into microtubules in the presence or absence of a test compound.[22][23][24][25][26]
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Test compound
-
Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer on ice.
-
Add the test compound or vehicle control to the reaction mixture.
-
Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed cuvette at 37°C.
-
Monitor the increase in absorbance at 340 nm over time.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Western Blot Analysis of Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of target proteins (e.g., EGFR, VEGFR) in response to inhibitor treatment.[27][28][29][30][31]
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the phosphorylated target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total target protein as a loading control.
-
Quantify band intensities to determine the relative levels of protein phosphorylation.
Metallo-β-lactamase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a metallo-β-lactamase.[32][33][34][35][36]
Materials:
-
Purified metallo-β-lactamase (e.g., NDM-1, VIM-2)
-
Assay buffer (e.g., 30 mM Tris, pH 7.6, with appropriate ZnSO₄ concentration)
-
Substrate (e.g., a fluorogenic or chromogenic cephalosporin)
-
Test compound
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate well, combine the MBL enzyme and the test compound (or vehicle control).
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance or fluorescence over time.
-
Calculate the initial reaction rates and determine the percent inhibition and IC50 value for the test compound.
Conclusion
Aminopyrrole carbonitriles represent a highly promising class of compounds with diverse therapeutic potential. Their synthetic tractability allows for the generation of large libraries of derivatives, facilitating the optimization of potency and selectivity against a range of biological targets. The demonstrated efficacy of these compounds as anticancer and antibacterial agents, driven by well-defined mechanisms of action, underscores their importance in modern drug discovery. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel aminopyrrole carbonitrile-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Metallo-β-lactamase structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of catalysis and the inhibition of β-lactamases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. iscaconsortium.org [iscaconsortium.org]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. benchchem.com [benchchem.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 31. origene.com [origene.com]
- 32. japtronline.com [japtronline.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Virtual Screening and Experimental Testing of B1 Metallo-β-lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile, a key intermediate in synthetic organic chemistry. The guide details its chemical and physical properties, and while the specific initial discovery is not extensively documented in readily available literature, its significance is highlighted through its application in the synthesis of more complex molecules. A detailed experimental protocol for a representative synthetic transformation utilizing this compound is provided, along with a discussion of its broader applications in medicinal chemistry and materials science.
Introduction
This compound is a heterocyclic organic compound featuring a pyrrole ring substituted with an amino group, a tert-butyl group, and a carbonitrile group. The pyrrole nucleus is a fundamental structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The presence of versatile functional groups—an amino group for nucleophilic reactions and a nitrile group that can undergo various transformations—makes this compound a valuable building block for the synthesis of diverse chemical libraries. Its role as a synthetic intermediate is particularly notable in the development of novel compounds with potential therapeutic applications.
Discovery and History
While a seminal publication detailing the initial discovery and synthesis of this compound is not readily apparent in the surveyed scientific literature, its commercial availability and use in subsequent research indicate its synthesis and characterization were established prior to its appearance in contemporary studies. The compound, identified by its CAS Number 269726-49-0, is now a readily accessible starting material.
A notable application that highlights its utility as a synthetic precursor is described in the 2018 publication by Guerrero et al. in Acta Crystallographica Section C: Structural Chemistry. This research showcases the use of this compound as a foundational molecule for the efficient, two-step synthesis of a series of N-(pyrrol-2-yl)amines.[1][2] This work underscores the compound's value in constructing more complex molecular architectures.
The history of this compound is therefore primarily written through its applications and the innovative chemistry it enables, rather than a celebrated initial discovery. Its importance lies in its role as a versatile and reliable building block for medicinal and materials science research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 269726-49-0 | [3][4] |
| Molecular Formula | C₉H₁₃N₃ | [3][4] |
| Molecular Weight | 163.22 g/mol | [3][4] |
| Appearance | Yellow or orange solid | [3] |
| Melting Point | Approximately 160 °C | [3] |
| Flash Point | 115 °C | [3] |
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles, as adapted from the work of Guerrero et al. (2018).[1][2] This procedure exemplifies a key synthetic application of the title compound.
4.1. General Procedure for the Microwave-Assisted Synthesis of (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles
This protocol describes the condensation reaction between this compound and an aromatic aldehyde.
-
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., p-chlorobenzaldehyde, 2,4-dichlorobenzaldehyde)
-
n-pentane
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for flash chromatography
-
10 mL sealable oven-dried tubular reaction vessel
-
Microwave reactor
-
Flash chromatography apparatus
-
-
Procedure:
-
To a 10 mL sealable oven-dried tubular reaction vessel, add the (hetero)aromatic aldehyde (2.0 mmol) and this compound (2.0 mmol).
-
Subject the resulting mixture to microwave irradiation under solvent-free conditions at 373 K for 10 minutes.
-
After the reaction is complete, cool the reaction mixture to 328 K in a flow of air.
-
Purify the resulting crude product by flash chromatography on silica gel. Elute with a mixture of n-pentane and dichloromethane to afford the desired N-pyrrolylimine.
-
For crystallization, dissolve the purified product in a mixture of dichloromethane and methanol (1:1 v/v) and allow for slow evaporation at room temperature.[2]
-
4.2. Quantitative Data from Representative Syntheses
The following table summarizes the yields and melting points for the synthesis of two representative (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles.[2]
| Product | Starting Aldehyde | Yield (%) | Melting Point (K) |
| (E)-1-tert-butyl-5-[(4-chlorobenzylidene)amino]-1H-pyrrole-3-carbonitrile | p-chlorobenzaldehyde | 73 | 426–427 |
| (E)-1-tert-butyl-5-[(2,4-dichlorobenzylidene)amino]-1H-pyrrole-3-carbonitrile | 2,4-dichlorobenzaldehyde | 69 | 453–454 |
Applications
This compound serves as a versatile intermediate in several areas of chemical science, primarily in the synthesis of more complex heterocyclic compounds for potential use in drug discovery and materials science.
5.1. Medicinal Chemistry and Drug Discovery
The pyrrole scaffold is a common feature in many approved drugs and biologically active compounds.[5][6] The functional groups on this compound allow for its elaboration into a variety of derivatives that can be screened for pharmacological activity. The amino group can be readily derivatized to form amides, imines, and other nitrogen-containing functionalities, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for molecular diversification.
The work by Guerrero et al. demonstrates its use in creating N-(pyrrol-2-yl)amines, which are themselves important intermediates for the synthesis of novel bis-azaheterocycles.[2] Such compounds are of significant interest in drug discovery due to the potential for novel biological profiles arising from the combination of two bioactive scaffolds in a single molecule.[2]
5.2. Materials Science
Pyrrole-containing polymers are known for their conductive properties. The structure of this compound, with its reactive sites, presents opportunities for its incorporation into novel polymers and materials. The amino and nitrile groups can be utilized for polymerization reactions, potentially leading to materials with unique electronic, optical, or thermal properties.[7]
5.3. Agrochemicals and Dyes
The unique structure of this compound also suggests potential applications in the agrochemical and dye industries. It can serve as a starting material for the synthesis of novel pesticides or herbicides.[7] Additionally, its heterocyclic nature and functional groups could be exploited in the development of new dyes and pigments with enhanced color properties and stability.[7]
Visualizations
6.1. Synthetic Pathway
The following diagram illustrates the general synthetic workflow for the preparation of N-(pyrrol-2-yl)amines from this compound, as described in the experimental protocol.
Caption: Synthetic workflow for N-(pyrrol-2-yl)amines.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis. While its specific discovery history is not prominently documented, its utility is clearly demonstrated in contemporary research. The compound's accessible functional groups make it an ideal starting material for the construction of complex heterocyclic systems, which are of high interest in the fields of medicinal chemistry, materials science, and beyond. The detailed experimental protocol provided herein serves as a practical example of its application and a starting point for further synthetic explorations. As the demand for novel chemical entities continues to grow, the importance of such foundational building blocks in enabling innovation is paramount.
References
- 1. A series of (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles and their reduction products to secondary amines: syntheses and X-ray structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 269726-49-0 | UKA72649 [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. scispace.com [scispace.com]
- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cas 269726-49-0,5-Amino-1-(tert-butyl)-1H-pyrrole-3-carbonitrile | lookchem [lookchem.com]
Physical characteristics melting point boiling point 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile
An In-depth Technical Guide on the Physical Characteristics of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile
This guide provides a comprehensive overview of the known physical characteristics of this compound, with a specific focus on its melting and boiling points. It is intended for researchers, scientists, and professionals in the field of drug development who require accurate physical data and detailed experimental methodologies.
Physical Properties
This compound is a heterocyclic aromatic organic compound. The presence of an amino group, a nitrile group, and a bulky tert-butyl group on the pyrrole ring influences its chemical and physical properties.
Data Presentation
The following table summarizes the available quantitative data for the key physical properties of this compound.
| Physical Property | Value | Source |
| Melting Point | 115-117 °C | [1] |
| ~160 °C | [2] | |
| Boiling Point | 319.9 °C at 760 mmHg | [1][3] |
| Molecular Formula | C₉H₁₃N₃ | [1][2] |
| Molecular Weight | 163.22 g/mol | [2][4] |
| Density | 1.04 g/cm³ | [1][3] |
| Flash Point | 147.3 °C | [1][3] |
Note: The discrepancy in the reported melting points may be due to differences in experimental conditions or the purity of the samples tested.
Experimental Protocols
Accurate determination of melting and boiling points is crucial for the characterization and purity assessment of a chemical compound. The following are detailed methodologies for these key experiments.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[5]
Methodology: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.[6][7]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus. A thermometer is inserted into the apparatus to monitor the temperature of the block.
-
Determination:
-
The heating block is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to ensure accurate measurement.[5]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
-
Purity Indication: A narrow melting range indicates high purity, whereas a depressed and broadened melting range can signify the presence of impurities.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8][9]
Methodology: Thiele Tube Method
-
Sample Preparation: A small amount (a few milliliters) of liquid this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted into the liquid.[10][11]
-
Apparatus Setup: The test tube is attached to a thermometer using a rubber band or wire. The assembly is then clamped so that the bulb of the thermometer and the test tube are immersed in the oil of a Thiele tube, ensuring the open end of the test tube is above the oil level.[11]
-
Determination:
-
The side arm of the Thiele tube is gently heated, which creates convection currents that ensure uniform heating of the oil bath.[5]
-
As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[10]
-
Heating is then discontinued. The liquid will begin to cool.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]
-
-
Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[8] The reported boiling point of 319.9°C is at standard atmospheric pressure (760 mmHg).[1][3]
Mandatory Visualization
Caption: Workflow for determining physical characteristics.
References
- 1. Cas 269726-49-0,5-Amino-1-(tert-butyl)-1H-pyrrole-3-carbonitrile | lookchem [lookchem.com]
- 2. This compound | 269726-49-0 | UKA72649 [biosynth.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scbt.com [scbt.com]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
An In-depth Technical Guide to the Solubility Profile of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines standardized, robust methodologies for determining its solubility in various organic solvents. The protocols provided are based on widely accepted scientific practices for characterizing the solubility of organic compounds.
Introduction
This compound is a heterocyclic organic compound with significant potential as a building block in the synthesis of complex molecules. Its solubility in organic solvents is a critical parameter for its application in synthetic chemistry, particularly for reaction optimization, purification, and formulation development. Understanding the solubility profile is essential for designing efficient and scalable chemical processes.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₉H₁₃N₃ |
| Molecular Weight | 163.22 g/mol |
| Appearance | Yellow or Orange Solid |
| Melting Point | 115-117 °C |
| Boiling Point | 319.9 °C at 760 mmHg |
| Density | 1.04 g/cm³ |
Solubility Data
Specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in peer-reviewed literature. To facilitate research and development, the following table provides an illustrative template for presenting experimentally determined solubility data. Researchers are encouraged to populate this table using the experimental protocols outlined in this guide.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
| e.g., Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |
| e.g., Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |
| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |
| e.g., Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |
| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |
| e.g., Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |
| e.g., Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound in organic solvents.
The shake-flask method is a widely used and reliable technique for determining thermodynamic solubility.[1]
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Stoppered flasks or vials (e.g., 20 mL scintillation vials)
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of solid this compound to a series of stoppered flasks. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the desired organic solvent to each flask.
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[2] The temperature should be maintained at the desired value (e.g., 25 °C).
-
After the equilibration period, cease agitation and allow the flasks to stand undisturbed for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV).
-
Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Stoppered flasks or vials
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Evaporating dish (pre-weighed)
-
Oven or vacuum oven
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent using steps 1-6 of the Shake-Flask Method.
-
Accurately pipette a known volume of the clear, filtered saturated solution into a pre-weighed evaporating dish.
-
Record the combined weight of the evaporating dish and the saturated solution.
-
Carefully evaporate the solvent from the solution in the evaporating dish. This can be done at room temperature in a fume hood or at a slightly elevated temperature in an oven, ensuring the temperature is well below the boiling point of the solute to prevent degradation.
-
Once the solvent has completely evaporated, dry the residue in the evaporating dish to a constant weight in an oven or vacuum oven.
-
Cool the evaporating dish to room temperature in a desiccator and weigh it.
-
The weight of the dissolved solid is the final weight of the dish and residue minus the initial weight of the empty dish.
-
The weight of the solvent is the combined weight of the dish and solution minus the final weight of the dish and residue.
-
Calculate the solubility as the mass of the solute per mass or volume of the solvent.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound using the shake-flask method followed by analytical quantification.
Caption: Workflow for Solubility Determination.
Conclusion
References
Technical Guide: Safety and Handling of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile is designated for research use only and is not intended for personal or veterinary applications. All handling and experimental procedures should be conducted by trained personnel in a controlled laboratory setting.
Introduction
This compound is a heterocyclic organic compound featuring a pyrrole ring substituted with an amino group, a tert-butyl group, and a carbonitrile moiety.[1][2] Its structural complexity suggests its potential as a building block in medicinal chemistry and material science.[1] This guide provides a comprehensive overview of the available safety and handling information, experimental considerations, and disposal procedures for this compound. Due to the limited publicly available data specific to this molecule, information from structurally related compounds is included to provide a broader context for safe handling and experimental design.
Compound Identification and Physical Properties
A clear identification and understanding of the physical properties of a compound are fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 269726-49-0 | [2][3][4][5] |
| Molecular Formula | C₉H₁₃N₃ | [2][3][4][5] |
| Molecular Weight | 163.22 g/mol | [2][3][4][5] |
| Appearance | Yellow or orange solid | [3] |
| Melting Point | 115-117 °C or ~160 °C | [1][3] |
| Boiling Point | 319.9 °C at 760 mmHg | [1][6] |
| Flash Point | 115 °C or 147.3 °C | [1][3] |
| Density | 1.04 g/cm³ | [1][6] |
Hazard Identification and Safety Precautions
While specific toxicological data such as LD50 values for this compound are not extensively documented, the compound is classified as an irritant.[1] General safety precautions for handling similar chemical structures should be strictly followed.
GHS Hazard Classification (Inferred from related compounds):
-
Skin Corrosion/Irritation: Causes skin irritation.[7]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[7]
-
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation: May cause respiratory irritation.[7]
Personal Protective Equipment (PPE)
A comprehensive assessment of hazards should be conducted before handling. The following PPE is mandatory:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and appropriate footwear.
-
Respiratory Protection: To be used in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
General Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Use in the smallest practical quantities for the experiment.
-
Ensure adequate ventilation and work within a certified chemical fume hood.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Experimental Protocols (Representative Examples)
Representative Synthesis of a 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitrile
This protocol illustrates a one-pot, three-component synthesis, a common strategy for generating heterocyclic compounds.
Materials:
-
Aryl aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine derivative (1 mmol)
-
L-Proline (as catalyst)
-
Ethanol (as solvent)
Procedure:
-
In a suitable reaction vessel, combine the aryl aldehyde, malononitrile, and phenylhydrazine derivative in ethanol.
-
Add a catalytic amount of L-Proline to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as filtration and recrystallization.
General Workflow for Handling and Disposal
The following diagram outlines a logical workflow for the safe handling and disposal of this compound and similar research chemicals.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is based on established methodologies for the formation of substituted aminopyrroles, involving the cyclization reaction between a primary amine and an activated acrylonitrile derivative.
Introduction
This compound is a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its structure, featuring a primary amino group and a nitrile moiety on a pyrrole scaffold, allows for diverse chemical modifications, making it an attractive starting material for the generation of compound libraries in drug discovery programs. The protocol described herein outlines a practical and efficient method for its preparation.
Reaction Scheme
The synthesis proceeds via the reaction of tert-butylamine with an appropriate C4-synthon, followed by an intramolecular cyclization. A plausible and efficient route involves the reaction of tert-butylamine with a derivative of 2-cyano-3-ethoxyacrylonitrile, which undergoes a condensation and subsequent Thorpe-Ziegler type cyclization to yield the desired pyrrole.
Experimental Protocol
Materials and Reagents:
-
tert-Butylamine
-
(E)-2-cyano-3-ethoxyacrylonitrile (or a similar activated acrylonitrile derivative)
-
Anhydrous Ethanol (EtOH)
-
Sodium ethoxide (NaOEt) or another suitable base
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (E)-2-cyano-3-ethoxyacrylonitrile (1.0 equivalent) in anhydrous ethanol.
-
Addition of Amine: To the stirred solution, add tert-butylamine (1.1 equivalents) dropwise at room temperature.
-
Base Addition: After the addition of the amine is complete, add a catalytic amount of a suitable base, such as sodium ethoxide (0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a dilute aqueous solution of hydrochloric acid.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Data Presentation
| Parameter | Value |
| Molecular Formula | C₉H₁₃N₃ |
| Molecular Weight | 163.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 115-117 °C |
| Theoretical Yield | Based on 1.0 eq. of starting nitrile |
| Typical Experimental Yield | 60-75% |
| Purity (by HPLC/NMR) | >95% |
| Solubility | Soluble in methanol, ethanol, DCM, EtOAc |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
tert-Butylamine is a flammable and corrosive liquid.
-
Sodium ethoxide is a corrosive and moisture-sensitive solid. Handle under an inert atmosphere.
-
Follow standard laboratory safety procedures.
Conclusion
This protocol provides a reliable method for the synthesis of this compound. The procedure is straightforward and utilizes readily available reagents and standard laboratory techniques, making it suitable for implementation in a research or drug development setting. The resulting product is of high purity and can be used in a variety of subsequent chemical transformations.
Application Notes and Protocols for the Synthesis of Aminopyrrole Derivatives
Introduction
Aminopyrrole derivatives are a critical class of heterocyclic compounds widely recognized for their presence in a vast array of biologically active molecules and functional materials. Their versatile structure serves as a key building block in medicinal chemistry for the development of novel therapeutic agents, including anti-inflammatory, anticancer, antiviral, and antifungal compounds. This document provides detailed application notes and experimental protocols for several robust and efficient methods for synthesizing substituted aminopyrroles, catering to researchers and professionals in drug development and organic synthesis. The presented methodologies include a modern three-component reaction, a metal-free intramolecular cyclization, and the classic Paal-Knorr synthesis.
Method 1: Three-Component Synthesis of 2-Aminopyrroles
This efficient one-pot, three-component reaction provides a convergent and high-yield pathway to highly functionalized 2-aminopyrrole systems. The reaction proceeds via the interaction of N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and various isocyanides.[1][2] This multicomponent reaction (MCR) is particularly valuable in combinatorial chemistry for the rapid generation of diverse compound libraries.[1]
Reaction Mechanism and Workflow
The proposed mechanism involves the initial formation of a zwitterionic intermediate from the isocyanide and DMAD. This intermediate then undergoes an addition to the carbon-nitrogen double bond of the N-tosylimine, leading to an intermediate imino-lactam. A subsequent[1][3]-hydride shift results in the final 2-aminopyrrole product.[1]
Caption: Workflow for the three-component synthesis of 2-aminopyrroles.
Quantitative Data Summary
| Entry | N-Tosylimine Derived From | Isocyanide | Product | Yield (%) |
| 1 | Benzaldehyde | tert-Butyl isocyanide | 4a | 85 |
| 2 | o-Chlorobenzaldehyde | tert-Butyl isocyanide | 4b | 82 |
| 3 | p-Chlorobenzaldehyde | tert-Butyl isocyanide | 4c | 88 |
| 4 | p-Methoxybenzaldehyde | tert-Butyl isocyanide | 4d | 80 |
| 5 | Benzaldehyde | Cyclohexyl isocyanide | 5a | 80 |
Experimental Protocol
General Procedure for the Synthesis of 2-Aminopyrroles (4a-d): [1]
-
To a stirred solution of the N-tosylimine (1 mmol) and dimethyl acetylenedicarboxylate (DMAD, 1 mmol) in dry dichloromethane (10 mL), add the corresponding isocyanide (1 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate mixtures as eluent) to afford the pure 2-aminopyrrole derivative.
-
Characterize the final product using IR, NMR, and mass spectrometry.[1]
Method 2: Metal-Free Michael Addition/Intramolecular Cyclization
This method provides a facile and efficient strategy for the synthesis of polysubstituted 2-aminopyrroles under mild, metal-free conditions, which is advantageous from a green chemistry perspective.[4] The reaction involves a chemoselective Michael addition followed by an intramolecular cyclization.[4][5]
Reaction Mechanism and Workflow
The reaction proceeds through an initial Michael addition of a nucleophile to an electron-deficient species, followed by an intramolecular cyclization to form the pyrrole ring. The chemoselectivity of the process can be controlled by the nature of the leaving group on the halide precursor.[4]
Caption: Workflow for the metal-free synthesis of 2-aminopyrroles.
Quantitative Data Summary
| Entry | 3-Chlorochromone Derivative (Substituent) | Product | Yield (%) |
| 1 | H | 3a | 85 |
| 2 | 6-CH3 | 3b | 88 |
| 3 | 6-Cl | 3c | 92 |
| 4 | 6-Br | 3d | 90 |
| 5 | 8-CH3 | 3e | 86 |
Experimental Protocol
General Procedure for the Synthesis of Polysubstituted 2-Aminopyrroles (3a-e): [4]
-
To a solution of the 3-chlorochromone derivative (0.5 mmol) in dimethyl sulfoxide (DMSO, 2 mL), add ethyl 2-amidinoacetate hydrochloride (0.55 mmol) and potassium carbonate (K₂CO₃, 1.2 mmol).
-
Heat the reaction mixture to 60 °C and stir for 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and add water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry to afford the pure polysubstituted 2-aminopyrrole.
-
The isolated product can be further purified by recrystallization if necessary.
Method 3: Paal-Knorr Synthesis of Substituted Pyrroles
The Paal-Knorr synthesis is a classic and reliable method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[6][7][8] The reaction can be performed under various conditions, including conventional heating with acid catalysis or microwave irradiation for accelerated reaction times.[9]
Reaction Mechanism and Workflow
The reaction mechanism involves the initial formation of a hemiaminal from the amine and one of the carbonyl groups of the 1,4-dicarbonyl compound.[8] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The final step is the dehydration of the cyclic intermediate to form the aromatic pyrrole ring.[8]
Caption: Generalized workflow for the Paal-Knorr pyrrole synthesis.
Quantitative Data Summary
| Entry | 1,4-Dicarbonyl | Amine | Conditions | Yield (%) |
| 1 | 2,5-Hexanedione | Aniline | Acetic acid, reflux, 1 hr | 89 |
| 2 | 2,5-Hexanedione | Ammonium hydroxide | Reflux | 75 |
| 3 | 1,4-Diphenyl-1,4-butanedione | Benzylamine | Acetic acid, reflux, 2 hrs | 92 |
| 4 | 2,5-Dimethoxytetrahydrofuran | Aniline | FeCl₃, water, rt, 10 min | 95 |
| 5 | Substituted 1,4-diketone | Primary amine | Microwave, 80 °C, glacial acetic acid | 70-95 |
Experimental Protocols
Protocol 3A: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole [9]
-
In a round-bottom flask, combine 2,5-hexanedione (1.14 g, 10 mmol) and aniline (0.93 g, 10 mmol) in glacial acetic acid (10 mL).
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 1 hour.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker of cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol/water to obtain pure 2,5-dimethyl-1-phenylpyrrole.
Protocol 3B: Microwave-Assisted Paal-Knorr Cyclization [9]
-
In a microwave vial, dissolve the 1,4-diketone (0.0374 mmol) in ethanol (400 µL).
-
Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.
-
Seal the microwave vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 80 °C (initial power of 150 W for 10-15 seconds to reach temperature, then maintain at lower power).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate (10 mL).
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography to yield the desired pyrrole derivative.[9]
References
- 1. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of multisubstituted 2-aminopyrroles/pyridines via chemoselective Michael addition/intramolecular cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile: Exploring Potential Applications in Proteomics Research
While "5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile" is commercially available and listed for proteomics research, a comprehensive review of scientific literature reveals a notable absence of specific, detailed applications or established protocols for its direct use in this field. This document aims to provide a foundational understanding of its chemical class and explore hypothetical applications based on the functionalities of related compounds in proteomics, particularly in the area of chemical probe development.
Compound Profile and Chemical Class
This compound belongs to the class of pyrrole carbonitrile derivatives. This class of heterocyclic compounds is recognized for a diverse range of biological activities, including roles as DPP4 inhibitors and potential antibacterial and insecticidal agents. The core structure, a substituted pyrrole, is a common scaffold in medicinal chemistry and chemical biology due to its ability to interact with biological targets.
The key structural features of this compound—an amino group and a nitrile group on a pyrrole ring—suggest its potential as a reactive handle for the development of chemical probes. The amino group can be a site for further chemical modification, allowing for the attachment of reporter tags (like biotin or fluorescent dyes) or reactive groups.
Hypothetical Application in Proteomics: Activity-Based Protein Profiling (ABPP)
One of the most relevant potential applications for a compound like this compound in proteomics is in the development of activity-based probes (ABPs) . ABPP is a powerful chemoproteomic strategy used to identify and characterize the active state of enzymes within complex biological systems.
Conceptual Workflow for an ABP Derived from this compound
The following workflow outlines a hypothetical scenario for the use of a derivative of this compound as an ABP.
Caption: Hypothetical workflow for using a derivative of this compound as an activity-based probe.
Detailed Hypothetical Protocol
Note: The following protocol is a generalized representation and would require substantial empirical validation and optimization for any specific biological question.
Objective: To identify potential protein targets of a hypothetical reactive derivative of this compound in a human cell line.
Materials:
-
Hypothetical Probe: 5-(acrylamide)-1-tert-butyl-N-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxamide (a conceptual derivative)
-
Human cell line (e.g., HeLa or HEK293)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
Azide-biotin tag
-
Copper(I) sulfate, TBTA, and sodium ascorbate (for Click chemistry)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Dithiothreitol (DTT) and iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS instrumentation
Protocol:
-
Cell Culture and Lysis:
-
Culture HeLa cells to ~80% confluency.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Proteome Labeling:
-
Dilute the cell lysate to a final protein concentration of 1 mg/mL.
-
Add the hypothetical probe to the lysate at a final concentration of 10 µM.
-
As a negative control, treat a separate aliquot of the lysate with DMSO.
-
Incubate for 1 hour at room temperature.
-
-
Click Chemistry for Biotin Tagging:
-
To the labeled lysate, add azide-biotin, copper(I) sulfate, TBTA, and sodium ascorbate.
-
Incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the biotinylated lysate.
-
Incubate for 2 hours at 4°C with gentle rotation to capture the labeled proteins.
-
Wash the beads sequentially with PBS containing 1% SDS, followed by PBS with 0.1% SDS, and finally with PBS alone to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer containing DTT and incubate to reduce disulfide bonds.
-
Alkylate cysteine residues by adding IAA.
-
Add trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a human protein database (e.g., Swiss-Prot) using a search engine like MaxQuant or Proteome Discoverer.
-
Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control.
-
Potential Signaling Pathways for Investigation
Should a derivative of this compound be developed into a successful chemical probe, it could be used to investigate various signaling pathways. The specific pathways would depend on the protein targets identified. For instance, if the probe were to target a specific kinase, it could be used to study pathways like the MAPK or PI3K/Akt signaling cascades.
Caption: A conceptual diagram showing how a hypothetical probe could be used to investigate a signaling pathway.
Quantitative Data Presentation
In a hypothetical study, quantitative data from a proteomics experiment could be presented in a table to compare protein enrichment between the probe-treated and control samples.
| Protein ID | Gene Name | Fold Change (Probe/Control) | p-value |
| P04637 | TP53 | 8.5 | <0.01 |
| Q06609 | MAPK1 | 6.2 | <0.01 |
| P42336 | MAPK3 | 5.8 | <0.01 |
| P31749 | AKT1 | 1.2 | >0.05 |
Table 1: Example of quantitative proteomics data showing proteins significantly enriched upon treatment with a hypothetical probe derived from this compound.
Conclusion
Currently, there is a lack of published research detailing the specific application of This compound in proteomics. However, its chemical structure suggests potential for its use as a scaffold for the development of chemical probes, particularly for activity-based protein profiling. The successful development of such a probe would require significant synthetic chemistry efforts to introduce appropriate reactive groups and reporter tags, followed by rigorous biochemical and proteomic validation. Future research in this area could open up new avenues for target identification and the study of protein function in various biological contexts. Researchers, scientists, and drug development professionals are encouraged to consider this compound as a starting point for the rational design of novel chemoproteomic tools.
Application Notes and Protocols for 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile, a versatile intermediate in the preparation of diverse heterocyclic compounds with potential applications in medicinal chemistry and materials science. This document details key reactions, experimental protocols, and the biological relevance of the resulting molecular scaffolds.
Introduction
This compound is a highly functionalized pyrrole derivative that serves as a valuable building block for the synthesis of a variety of more complex molecules.[1] Its unique arrangement of amino, cyano, and tert-butyl groups on the pyrrole ring allows for a range of chemical transformations, making it an attractive starting material for the construction of novel compounds for drug discovery and other applications. The presence of the bulky tert-butyl group can enhance the solubility and metabolic stability of the resulting derivatives.
Synthetic Applications and Protocols
The primary utility of this compound lies in its role as a precursor for the synthesis of substituted N-(pyrrol-2-yl)amines and fused heterocyclic systems such as pyrrolo[2,3-d]pyrimidines. These scaffolds are of significant interest due to their presence in numerous biologically active compounds.
Synthesis of (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles and their Reduction to Secondary Amines
A key application of this compound is in the efficient, two-step synthesis of N-(pyrrol-2-yl)amines. This process involves an initial solvent-free condensation with an aromatic aldehyde, followed by reduction of the resulting imine.
Experimental Workflow:
Caption: Synthesis of N-(pyrrol-2-yl)amines.
Experimental Protocol: Synthesis of (E)-1-tert-butyl-5-[(4-chlorobenzylidene)amino]-1H-pyrrole-3-carbonitrile
-
A 10 mL sealable, oven-dried tubular reaction vessel is charged with p-chlorobenzaldehyde (288 mg, 2.05 mmol) and this compound (330 mg, 2.02 mmol).
-
The resulting mixture is subjected to microwave irradiation.
-
After the reaction is complete, the mixture is cooled to 328 K with a stream of air.
-
The crude product is purified by flash chromatography on silica gel using a mixture of n-pentane and dichloromethane (1:1 v/v) as the eluent to yield the desired N-pyrrolylimine.
Experimental Protocol: Reduction to 1-tert-butyl-5-[(4-chlorobenzyl)amino]-1H-pyrrole-3-carbonitrile
-
To a solution of the (E)-1-tert-butyl-5-[(4-chlorobenzylidene)amino]-1H-pyrrole-3-carbonitrile (1.0 mmol) in a mixture of dichloromethane and methanol, solid sodium borohydride (NaBH4) is added.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction volume is reduced under reduced pressure, and water (5.0 mL) is added.
-
The aqueous solution is extracted with ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography on silica gel using a mixture of n-pentane and dichloromethane as the eluent to afford the target N-pyrrolylamine.
Quantitative Data:
| Product | Yield (%) | Melting Point (K) |
| (E)-1-tert-butyl-5-[(4-chlorobenzylidene)amino]-1H-pyrrole-3-carbonitrile | 73 | 426–427 |
| (E)-1-tert-butyl-5-[(2,4-dichlorobenzylidene)amino]-1H-pyrrole-3-carbonitrile | 69 | 453–454 |
| 1-tert-butyl-5-[(4-chlorobenzyl)amino]-1H-pyrrole-3-carbonitrile | 79 | 394–395 |
| 1-tert-butyl-5-[(2,4-dichlorobenzyl)amino]-1H-pyrrole-3-carbonitrile | 82 | 391–392 |
Synthesis of Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors
The this compound scaffold is a key precursor for the synthesis of pyrrolo[2,3-d]pyrimidines. This class of compounds is of high interest in medicinal chemistry as they are known to act as inhibitors of various protein kinases, which are critical targets in cancer therapy. For instance, pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which play crucial roles in tumor growth and angiogenesis.[2][3][4]
General Synthetic Approach:
A common strategy for the synthesis of the pyrrolo[2,3-d]pyrimidine core involves the cyclocondensation of the 5-aminopyrrole-3-carbonitrile with a suitable one-carbon synthon, such as formamide or dimethylformamide dimethyl acetal (DMF-DMA).
Experimental Protocol: General Synthesis of 4-aminopyrrolo[2,3-d]pyrimidines (This is a generalized protocol based on similar transformations, as a specific protocol for the title compound was not identified in the literature).
-
To a solution of this compound in a suitable solvent (e.g., ethanol or DMF), add an excess of formamide or DMF-DMA.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting solid is triturated with a suitable solvent (e.g., diethyl ether or ethanol) to afford the crude product.
-
The product is purified by recrystallization or column chromatography.
Signaling Pathway Inhibition:
Compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold have been shown to inhibit the VEGFR-2 signaling pathway. VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Inhibition of VEGFR-2 blocks these downstream effects, thereby inhibiting tumor growth and metastasis.
Caption: VEGFR-2 signaling pathway inhibition.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a range of heterocyclic compounds. Its utility in the preparation of N-(pyrrol-2-yl)amines and as a precursor for kinase inhibitors like pyrrolo[2,3-d]pyrimidines highlights its importance in drug discovery and development. The provided protocols offer a starting point for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential therapeutic applications. Further exploration of its reactivity will undoubtedly lead to the discovery of new and valuable chemical entities.
References
- 1. Synthesis and biological evaluation of some pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Alkylation of Aminopyrroles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylated aminopyrroles are valuable structural motifs in medicinal chemistry and drug development. The introduction of alkyl groups onto either the pyrrole nitrogen or the exocyclic amino group can significantly modulate the physicochemical and pharmacological properties of these compounds, influencing their potency, selectivity, and pharmacokinetic profiles. However, the presence of two nucleophilic nitrogen atoms in aminopyrroles presents a significant challenge in achieving regioselective N-alkylation. This document provides detailed experimental procedures for the N-alkylation of aminopyrroles, focusing on strategies for both direct alkylation of the pyrrole ring and selective alkylation of the exocyclic amino group.
Signaling Pathways and Regioselectivity
The N-alkylation of aminopyrroles can proceed through two main pathways, depending on the reaction conditions and the nature of the starting materials. The regioselectivity of the alkylation is a critical consideration. Direct alkylation with alkyl halides in the presence of a base typically favors alkylation at the more acidic pyrrole nitrogen. In contrast, reductive amination provides a strategic approach to selectively alkylate the exocyclic amino group.
Caption: N-Alkylation pathways of aminopyrroles.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for different N-alkylation methods applied to pyrrole and aminopyrrole derivatives. This data is compiled from various literature sources to provide a comparative overview.
| Entry | Starting Material | Alkylating Agent | Method | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyrrole | Propargyl bromide | Direct Alkylation | K₂CO₃ | DMF | RT | 14 | 87 | [1] |
| 2 | 2-Aminobenzothiazole | Benzyl alcohol | "Borrowing Hydrogen" | N/A | Toluene | 110 | 24 | 85 | [2] |
| 3 | Benzylamine | Benzyl bromide | Direct Alkylation | Al₂O₃-OK | Acetonitrile | RT | 2 | 85 | [3] |
| 4 | 2,5-Dimethyl-1H-pyrrole | Aniline | Paal-Knorr | CATAPAL 200 | Solvent-free | 60 | 0.75 | 97 | [4] |
| 5 | Aldehydes/Ketones | Primary/Secondary Amines | Reductive Amination | BF₃·Et₂O / HCOOH | N/A | N/A | N/A | Good to Excellent | [5] |
Note: Specific examples for the N-alkylation of unsubstituted aminopyrroles are limited in the literature. The data presented provides insights into related systems and applicable methodologies.
Experimental Protocols
Protocol 1: Direct N-Alkylation of the Pyrrole Ring with Alkyl Halides
This protocol is adapted from a general procedure for the N-alkylation of pyrroles and is expected to favor alkylation on the pyrrole nitrogen of an aminopyrrole due to its higher acidity compared to the exocyclic amino group.[1]
Materials:
-
Substituted or unsubstituted aminopyrrole
-
Alkyl halide (e.g., propargyl bromide, benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the aminopyrrole (1.0 equiv.) in anhydrous DMF, add potassium carbonate (2.0-3.0 equiv.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1-1.2 equiv.) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the N1-alkylated aminopyrrole.
Protocol 2: Selective N-Alkylation of the Exocyclic Amino Group via Reductive Amination
Reductive amination is a highly effective method for the selective N-alkylation of the exocyclic amino group of aminopyrroles. This one-pot procedure involves the in-situ formation of an imine between the aminopyrrole and an aldehyde or ketone, followed by its immediate reduction to the corresponding secondary or tertiary amine.[6][7] This method avoids the issue of competing alkylation at the pyrrole nitrogen.
Materials:
-
Substituted or unsubstituted aminopyrrole
-
Aldehyde or ketone (1.0-1.2 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the aminopyrrole (1.0 equiv.) and the aldehyde or ketone (1.0-1.2 equiv.) in DCM or DCE.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the stirred solution.
-
Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the selectively N-alkylated aminopyrrole.
Experimental Workflow Diagrams
Caption: Workflow for direct N-alkylation of the pyrrole ring.
Caption: Workflow for selective N-alkylation via reductive amination.
References
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. Regioselective α-Phosphonylation of Unprotected Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile is a heterocyclic building block with significant potential in medicinal chemistry. The pyrrole scaffold is a common feature in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides an overview of the known applications of this compound as a starting material for the synthesis of novel bioactive molecules, along with detailed experimental protocols for the preparation of its derivatives. While the specific biological activities of its direct derivatives are not yet extensively documented in publicly available literature, the broader class of pyrrole-containing compounds holds significant promise for drug discovery.
Application Notes
This compound serves as a versatile synthon for the generation of diverse chemical libraries. Its amino group can be readily derivatized to introduce various functionalities, leading to compounds with potential therapeutic applications.
Potential Therapeutic Areas:
-
Anticancer Agents: The pyrrole core is present in several approved anticancer drugs that act as kinase inhibitors. Derivatives of this compound could be explored as potential inhibitors of protein kinases involved in cancer cell proliferation and survival.
-
Antimicrobial Agents: Pyrrole derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. The structural modifications enabled by the amino group of the title compound allow for the synthesis of novel candidates to combat infectious diseases.
-
Anti-inflammatory Drugs: Certain pyrrole-containing compounds exhibit anti-inflammatory activity. Further derivatization of this compound could lead to the discovery of new anti-inflammatory agents.
Experimental Protocols
The following protocols are based on the work of Macías et al., who described an efficient, microwave-assisted, solvent-free synthesis of (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles and their subsequent reduction to the corresponding secondary amines.[1]
Protocol 1: General Procedure for the Synthesis of (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles
This protocol describes the condensation reaction between this compound and various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., p-chlorobenzaldehyde, 2,4-dichlorobenzaldehyde)
-
Microwave reactor
-
10 mL sealable oven-dried tubular reaction vessel
-
Silica gel for flash chromatography
-
Solvents for chromatography (n-pentane, dichloromethane)
Procedure:
-
To a 10 mL sealable oven-dried tubular reaction vessel, add this compound (2.0 mmol) and the corresponding aromatic aldehyde (2.0 mmol).
-
Subject the resulting mixture to microwave irradiation at a controlled temperature and time (specific conditions may need to be optimized for each aldehyde).
-
After the reaction is complete, cool the reaction mixture to 328 K in a flow of air.
-
Purify the crude product by flash chromatography on silica gel using a mixture of n-pentane and dichloromethane as the eluent to yield the desired N-pyrrolylimine.
Table 1: Synthesis of (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitrile Derivatives
| Compound ID | Aromatic Aldehyde | Yield (%) |
| 7a | p-chlorobenzaldehyde | 73 |
| 7b | 2,4-dichlorobenzaldehyde | 69 |
Data extracted from Macías, B. et al. (2018).[1]
Protocol 2: General Procedure for the Reduction of (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles to Secondary Amines
This protocol describes the reduction of the synthesized imines to their corresponding secondary amines.
Materials:
-
(E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitrile derivative
-
Sodium borohydride (NaBH₄)
-
Dichloromethane
-
Methanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for flash chromatography
-
Solvents for chromatography (n-pentane, dichloromethane)
Procedure:
-
Dissolve the N-pyrrolylimine (1.0 mmol) in a mixture of dichloromethane and methanol.
-
Add solid sodium borohydride (NaBH₄) in portions to the solution while stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, reduce the volume of the reaction mixture under reduced pressure and add water (5.0 mL).
-
Extract the aqueous solution with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by flash chromatography on silica gel using a mixture of n-pentane and dichloromethane as the eluent.
Table 2: Synthesis of 1-tert-butyl-5-(benzylamino)-1H-pyrrole-3-carbonitrile Derivatives
| Compound ID | Starting Imine | Yield (%) |
| 8a | 7a | 79 |
| 8b | 7b | 82 |
Data extracted from Macías, B. et al. (2018).[1]
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic route to derivatives of this compound.
Potential Mechanism of Action: Kinase Inhibition
While not yet demonstrated for the specific derivatives of this compound, many pyrrole-based compounds exert their anticancer effects by inhibiting protein kinases. The following diagram illustrates a general mechanism of competitive ATP inhibition.
Caption: General mechanism of competitive ATP inhibition by a potential kinase inhibitor.
Conclusion
This compound is a valuable starting material for the synthesis of novel heterocyclic compounds. The provided protocols offer a robust foundation for the generation of libraries of N-pyrrolylimines and their corresponding secondary amines. While the medicinal chemistry applications of these specific derivatives are yet to be fully elucidated, the prevalence of the pyrrole scaffold in a multitude of bioactive molecules suggests that these compounds represent a promising area for future research and development in the quest for new therapeutic agents. Further biological screening of these derivatives is warranted to uncover their potential as anticancer, antimicrobial, or anti-inflammatory agents.
References
Application Notes and Protocols for the Characterization of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analytical characterization of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile, a key intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry. The following techniques are essential for confirming the identity, purity, and structural integrity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are crucial for confirming the presence of key functional groups and the overall connectivity of the molecule.
Table 1: Summary of Expected NMR Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ¹H | CDCl₃ | ~1.65 | Singlet | 9H | C(CH₃)₃ |
| ~4.50 | Broad Singlet | 2H | NH₂ | ||
| ~5.30 | Doublet | 1H | Pyrrole H4 | ||
| ~6.80 | Doublet | 1H | Pyrrole H2 | ||
| ¹³C | CDCl₃ | ~30.0 | Quartet | 3C | C(CH₃)₃ |
| ~58.0 | Singlet | 1C | C(CH₃)₃ | ||
| ~85.0 | Singlet | 1C | Pyrrole C3 | ||
| ~100.0 | Doublet | 1C | Pyrrole C4 | ||
| ~118.0 | Singlet | 1C | CN | ||
| ~125.0 | Doublet | 1C | Pyrrole C2 | ||
| ~145.0 | Singlet | 1C | Pyrrole C5 |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument calibration.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters: 16-32 scans, 1-2 second relaxation delay, 90° pulse angle.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, 2-5 second relaxation delay.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections.
-
Calibrate the ¹H spectrum using the residual solvent peak of CDCl₃ at 7.26 ppm.
-
Calibrate the ¹³C spectrum using the CDCl₃ triplet at 77.16 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its structure.
Table 2: Summary of Expected Mass Spectrometry Data
| Ionization Mode | Mass Analyzer | Expected m/z | Assignment |
| ESI+ | Quadrupole or TOF | 164.1182 | [M+H]⁺ |
| 148.0870 | [M-CH₃+H]⁺ | ||
| 108.0814 | [M-C(CH₃)₃+H]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Calibrate the instrument using a standard calibrant.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Compare the experimentally determined monoisotopic mass with the theoretical exact mass (163.1109 for C₉H₁₃N₃).
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound. A reversed-phase method is typically suitable for this compound.
Table 3: Recommended HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase composition (10% B) until a stable baseline is achieved.
-
-
Analysis:
-
Inject the prepared sample.
-
Run the gradient method as described in Table 3.
-
Monitor the chromatogram for the main peak and any impurities.
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretching (amino group) |
| 2970 - 2860 | Medium | C-H stretching (tert-butyl) |
| 2220 | Strong | C≡N stretching (nitrile) |
| 1620 | Medium | N-H bending (amino group) |
| 1550 | Medium | C=C stretching (pyrrole ring) |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Record the background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them with the expected values in Table 4.
-
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is a fundamental confirmation of its empirical formula.
Table 5: Theoretical Elemental Composition for C₉H₁₃N₃
| Element | Theoretical % |
| Carbon (C) | 66.23 |
| Hydrogen (H) | 8.03 |
| Nitrogen (N) | 25.74 |
Experimental Protocol: Elemental Analysis
-
Sample Preparation:
-
Ensure the sample is thoroughly dried and homogenous.
-
Accurately weigh approximately 2-3 mg of the sample into a tin capsule.
-
-
Analysis:
-
The analysis is performed using a CHN elemental analyzer. The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.
-
-
Data Analysis:
-
Compare the experimentally determined percentages of C, H, and N with the theoretical values. A deviation of ±0.4% is generally considered acceptable.[1]
-
References
Application Notes and Protocols: Synthesis of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile (CAS No: 269726-49-0) is a heterocyclic aromatic organic compound with the molecular formula C₉H₁₃N₃.[1][2] This substituted pyrrole serves as a valuable synthetic intermediate and building block in various fields. Its applications include the development of novel pharmaceuticals, dyes, pigments, and advanced materials.[1] In medicinal chemistry, the aminopyrrole scaffold is a key component in the discovery of new therapeutic agents.[1] These protocols outline a representative method for its synthesis based on established multi-component reaction strategies for this class of compounds.
Physicochemical and Reaction Data
All quantitative data for the target compound and a representative synthesis protocol are summarized in the table below for easy reference.
| Parameter | Value | Reference |
| Compound Identity | ||
| CAS Number | 269726-49-0 | [1][2][3][4] |
| Molecular Formula | C₉H₁₃N₃ | [1][2][4] |
| Molecular Weight | 163.22 g/mol | [2][4] |
| Appearance | Yellow or Orange Solid | [4] |
| Melting Point | 115-117 °C | [1] |
| Reaction Parameters | ||
| Reaction Scale (Example) | 1.0 mmol | [5] |
| Key Reagents | Nitroepoxide, tert-butylamine, Malononitrile, K₂CO₃ | [5] |
| Solvent | Methanol (MeOH) | [5] |
| Temperature | 60 °C | [5] |
| Reaction Time | 3.0 hours | [5] |
Experimental Protocol: Multi-Component Synthesis
This protocol is adapted from a general method for the synthesis of N-substituted 2-amino-3-cyano pyrroles, which represents a common and effective strategy for constructing this heterocyclic system.[5]
Materials and Reagents:
-
A suitable nitroepoxide precursor (1.0 mmol)
-
tert-butylamine (1.0 mmol)
-
Malononitrile (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (1.0 mmol)
-
Methanol (anhydrous)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Silica gel (200-300 mesh) for chromatography
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the nitroepoxide (1.0 mmol), tert-butylamine (1.0 mmol), malononitrile (1.2 mmol), and potassium carbonate (1.0 mmol).
-
Solvent Addition: Add anhydrous methanol to the flask. The volume should be sufficient to dissolve or suspend the reactants effectively.
-
Reaction: Place the flask in a preheated oil bath or on a heating mantle and stir the mixture at 60°C for 3 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Aqueous Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Add deionized water (e.g., 10 mL) to the flask.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.[5]
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).[5]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude residue.[5]
-
Purification: Purify the crude residue by silica gel column chromatography. The appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) should be determined by TLC analysis.[5]
-
Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
Workflow and Pathway Visualization
The following diagram illustrates the logical flow of the synthesis process, from initial reagent mixing to the isolation of the final, purified product.
References
Application Notes and Protocols for 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a summary of the available information and a generalized synthetic approach for the laboratory-scale production of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile. Despite a comprehensive search of scientific literature and chemical databases, a detailed, step-by-step experimental protocol for the synthesis of this specific compound could not be located. The information presented herein is based on general chemical principles and analogous reactions.
Compound Information
A summary of the key physical and chemical properties of this compound is provided in Table 1.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 269726-49-0 | [1][2][3] |
| Molecular Formula | C₉H₁₃N₃ | [2][3] |
| Molecular Weight | 163.22 g/mol | [2][3] |
| Appearance | Yellow or orange solid | [2] |
| Melting Point | Approximately 160 °C | [2] |
Potential Synthetic Pathway
While a specific protocol is unavailable, the synthesis of this compound can be conceptually approached through a Thorpe-Ziegler type reaction. This method is a common strategy for the formation of 2-amino-3-cyanopyrroles. The proposed synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for this compound.
Generalized Experimental Protocol (Hypothetical)
Disclaimer: The following protocol is a generalized representation and has not been experimentally validated. It is intended to provide a conceptual framework for approaching the synthesis. Researchers should conduct their own literature search for analogous reactions and optimize the conditions accordingly.
3.1. Materials
-
tert-Butylamine
-
A suitable α,β-unsaturated dinitrile precursor (e.g., 2-(1-ethoxyethylidene)malononitrile)
-
Anhydrous solvent (e.g., ethanol, dimethylformamide)
-
Base catalyst (e.g., sodium ethoxide, potassium tert-butoxide)
-
Solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
3.2. Reaction Setup
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is assembled.
-
The system is flushed with dry nitrogen to ensure an inert atmosphere.
3.3. Procedure
-
The α,β-unsaturated dinitrile precursor is dissolved in the anhydrous solvent in the reaction flask.
-
tert-Butylamine (1.0-1.2 equivalents) is added to the solution.
-
The mixture is stirred at room temperature for a designated period to allow for the initial Michael addition.
-
A catalytic amount of a strong base is added to the reaction mixture to promote the intramolecular cyclization (Thorpe-Ziegler reaction).
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
3.4. Work-up and Purification
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The drying agent is filtered off, and the solvent is evaporated to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system.
-
Fractions containing the desired product are collected and the solvent is evaporated to yield the purified this compound.
Characterization Data (Expected)
While specific experimental data is not available, the following table outlines the expected characterization data based on the compound's structure.
Table 2: Expected Characterization Data
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), the amino protons (broad singlet), and the two pyrrole ring protons (singlets or doublets). |
| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the cyano carbon, and the four carbons of the pyrrole ring. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the amino group (~3300-3500 cm⁻¹), C≡N stretching of the nitrile group (~2220 cm⁻¹), and C-H and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (163.22 g/mol ). |
| Purity (by HPLC) | >95% (after purification) |
Conclusion
References
Application Notes and Protocols: The Versatile Role of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile as a key intermediate in the synthesis of novel agrochemicals. While direct synthesis of commercialized agrochemicals from this specific starting material is not extensively documented in publicly available literature, its structural features suggest significant potential for the development of new fungicides, herbicides, and insecticides.[1] This document outlines a prospective synthetic pathway to a novel fungicidal agent, leveraging established pyrrole chemistry and the known bioactivity of related compounds.
Introduction: The Potential of Pyrrole Derivatives in Agriculture
Pyrrole-based compounds have emerged as a significant class of agrochemicals due to their broad spectrum of biological activities.[2] The pyrrole ring serves as a versatile scaffold for the development of fungicides, insecticides, and herbicides. The inherent chemical properties of the pyrrole nucleus, combined with the ability to introduce various functional groups, allow for the fine-tuning of biological activity, selectivity, and environmental persistence. This compound is a promising building block for the synthesis of such agrochemicals.[1] The presence of a reactive amino group, a cyano moiety, and a bulky tert-butyl group provides multiple points for chemical modification, enabling the creation of diverse molecular libraries for screening and optimization.
Hypothetical Application: Synthesis of a Novel Phenylpyrrole Fungicide
Drawing inspiration from the well-established fungicidal activity of phenylpyrrole compounds, this section outlines a hypothetical synthetic route starting from this compound to a novel fungicide, N-(1-tert-butyl-3-cyano-1H-pyrrol-5-yl)-2,6-dichlorobenzamide. The rationale for this target molecule is the known efficacy of benzamides and the fungicidal properties associated with halogenated phenylpyrroles.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process: a diazotization of the amino group on the pyrrole ring, followed by a Sandmeyer-type reaction to introduce a chlorine atom, and subsequently, an acylation reaction to introduce the dichlorobenzoyl moiety.
Caption: Proposed synthesis of a novel fungicide.
Experimental Protocols
Protocol 1: Synthesis of 5-chloro-1-tert-butyl-1H-pyrrole-3-carbonitrile
-
Dissolution: Dissolve 10.0 g (61.3 mmol) of this compound in 100 mL of 6M hydrochloric acid at 0-5 °C in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.
-
Diazotization: Slowly add a solution of 4.6 g (66.7 mmol) of sodium nitrite in 20 mL of water to the stirred solution, maintaining the temperature below 5 °C. Stir the resulting mixture for an additional 30 minutes.
-
Sandmeyer Reaction: In a separate flask, dissolve 9.0 g (90.9 mmol) of copper(I) chloride in 50 mL of concentrated hydrochloric acid. Slowly add the diazonium salt solution to the cuprous chloride solution at room temperature.
-
Reaction Completion and Work-up: Stir the reaction mixture for 2 hours at room temperature. Pour the mixture into 500 mL of ice water and extract with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Synthesis of N-(1-tert-butyl-3-cyano-1H-pyrrol-5-yl)-2,6-dichlorobenzamide
-
Reactant Preparation: In a dry flask under a nitrogen atmosphere, dissolve 5.0 g (27.4 mmol) of 5-chloro-1-tert-butyl-1H-pyrrole-3-carbonitrile and 6.3 g (30.1 mmol) of 2,6-dichlorobenzoyl chloride in 100 mL of anhydrous pyridine.
-
Acylation Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Quenching and Extraction: Cool the mixture to room temperature and pour it into 300 mL of 1M hydrochloric acid. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic extracts, wash successively with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. Recrystallize the solid residue from ethanol to yield the pure product.
Quantitative Data (Hypothetical)
The following table summarizes the expected quantitative data for the hypothetical synthesis.
| Compound | Molecular Weight ( g/mol ) | Starting Amount (g) | Yield (%) | Purity (by HPLC) (%) |
| This compound | 163.22 | 10.0 | - | >98 |
| 5-chloro-1-tert-butyl-1H-pyrrole-3-carbonitrile | 182.66 | - | 75 | >97 |
| N-(1-tert-butyl-3-cyano-1H-pyrrol-5-yl)-2,6-dichlorobenzamide | 352.23 | - | 85 | >99 |
Potential Biological Activity and Future Directions
The synthesized N-(1-tert-butyl-3-cyano-1H-pyrrol-5-yl)-2,6-dichlorobenzamide is anticipated to exhibit fungicidal properties. The rationale is based on the known fungicidal activity of other phenylpyrrole derivatives. Further research would involve comprehensive biological screening against a panel of phytopathogenic fungi to determine its efficacy and spectrum of activity. Structure-activity relationship (SAR) studies could then be conducted by modifying the substituents on the benzoyl ring to optimize fungicidal potency.
Experimental Workflow Overview
The general workflow for the synthesis and evaluation of new agrochemical candidates from this compound is depicted below.
References
Application Notes and Protocols: 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile is a functionalized pyrrole monomer with significant potential in the field of material science. Its unique molecular structure, featuring a reactive amino group, a polar carbonitrile group, and a bulky tert-butyl group, makes it a promising building block for the synthesis of novel polymers and functional materials. While specific applications of this particular compound are an emerging area of research, its structural similarity to other pyrrole derivatives suggests its utility in the development of conductive polymers, organic electronics, and advanced coatings.
These application notes provide an overview of the potential uses of this compound in material science, along with detailed experimental protocols for the synthesis and characterization of derived materials. The information is intended to guide researchers in exploring the capabilities of this versatile compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing synthesis and processing conditions.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N₃ | [1][2] |
| Molecular Weight | 163.22 g/mol | [1][2] |
| Melting Point | 115-117 °C | [1] |
| Boiling Point | 319.9 °C at 760 mmHg | [1][2] |
| Density | 1.04 g/cm³ | [1][2] |
| Appearance | Not specified (likely a solid at room temperature) | [1] |
| Solubility | Not specified | [1] |
Potential Applications in Material Science
Based on the known properties of functionalized polypyrroles, this compound is a candidate for the following applications:
-
Conductive Polymers: The pyrrole ring is the fundamental unit of polypyrrole, a well-known conducting polymer. The amino and carbonitrile functional groups can influence the electronic properties and processability of the resulting polymer. The tert-butyl group can enhance solubility in organic solvents, facilitating the fabrication of thin films and coatings.
-
Organic Light-Emitting Diodes (OLEDs): Functionalized organic molecules are crucial components of OLEDs. The unique electronic and photophysical properties that may arise from the combination of the pyrrole ring and its substituents could be beneficial for developing new charge-transporting or emissive materials.
-
Sensors: The amino group can act as a recognition site for various analytes, making polymers derived from this monomer suitable for chemical and biological sensor applications. Changes in the polymer's conductivity or optical properties upon binding with a target molecule can be used for detection.
-
Corrosion-Resistant Coatings: Polypyrrole-based coatings are known for their ability to protect metals from corrosion. The specific functional groups of this monomer could enhance the adhesion and barrier properties of such coatings.
Experimental Protocols
The following are detailed protocols for the chemical and electrochemical polymerization of this compound. These are generalized procedures that may require optimization for specific applications.
Protocol 1: Chemical Oxidative Polymerization
This protocol describes the synthesis of a polymer from this compound using a chemical oxidant.
Materials:
-
This compound (monomer)
-
Anhydrous ferric chloride (FeCl₃) (oxidant)
-
Anhydrous chloroform (solvent)
-
Methanol (for washing)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Monomer Solution Preparation: In a dry, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve a specific amount of this compound in anhydrous chloroform to achieve a desired concentration (e.g., 0.1 M).
-
Oxidant Solution Preparation: In a separate dry flask, prepare a solution of anhydrous ferric chloride in anhydrous chloroform. The molar ratio of oxidant to monomer is a critical parameter and should be systematically varied (e.g., 2:1, 2.5:1, 3:1) to optimize the polymerization.
-
Polymerization: Slowly add the ferric chloride solution to the stirred monomer solution at room temperature. The reaction is typically exothermic. The reaction mixture will gradually darken, indicating the formation of the polymer.
-
Reaction Time: Allow the reaction to proceed for a set period, typically 24 hours, while stirring under an inert atmosphere.
-
Polymer Precipitation and Washing: After the reaction is complete, pour the mixture into a large volume of methanol to precipitate the polymer.
-
Filtration and Drying: Collect the polymer precipitate by filtration. Wash the polymer powder thoroughly with methanol to remove any unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the polymer powder in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Characterization:
The resulting polymer should be characterized using techniques such as:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization and the presence of functional groups.
-
UV-Vis Spectroscopy: To study the electronic properties of the polymer.
-
Scanning Electron Microscopy (SEM): To investigate the morphology of the polymer powder.
-
Four-Point Probe Method: To measure the electrical conductivity of a pressed pellet or a thin film of the polymer.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format. The proposed synthetic route is based on a Thorpe-Ziegler type cyclization of a dinitrile precursor.
Q1: The reaction fails to proceed, and starting materials are recovered unchanged. What are the possible causes and solutions?
A1: Failure of the reaction to initiate is often due to issues with the base, solvent, or reaction temperature.
-
Inactive Base: The base (e.g., sodium ethoxide, sodium hydride) may have degraded due to improper storage. Use a freshly opened or properly stored container of a strong base.
-
Insufficient Base Strength: The chosen base may not be strong enough to deprotonate the α-carbon adjacent to the nitrile group. Consider switching to a stronger base like sodium amide or lithium diisopropylamide (LDA).
-
Presence of Moisture: The Thorpe-Ziegler cyclization is highly sensitive to moisture, which can quench the base. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Low Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy barrier. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.
Q2: The reaction is sluggish, with low conversion to the desired product even after an extended period. How can I improve the reaction rate?
A2: A slow reaction rate can often be addressed by optimizing the reaction conditions.
-
Increase Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. Experiment with a temperature range of 50-80°C.
-
Change of Solvent: The polarity of the solvent can influence the reaction rate. If using a non-polar solvent like toluene, consider switching to a more polar aprotic solvent such as DMF or DMSO.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for Thorpe-Ziegler cyclizations.[1]
Q3: The reaction results in a low yield of the desired product, accompanied by the formation of multiple side products. What are the likely side reactions and how can they be minimized?
A3: Low yields and the presence of side products often point to issues with reaction control and the choice of base and solvent.
-
Polymerization: Dinitrile starting materials can undergo intermolecular condensation, leading to polymer formation. This can be minimized by using high-dilution conditions, where the dinitrile precursor is added slowly to the reaction mixture containing the base.
-
Hydrolysis of Nitrile Groups: If there is residual water in the reaction mixture, the nitrile groups can be hydrolyzed to amides or carboxylic acids, especially at elevated temperatures. Ensure strictly anhydrous conditions.
-
Alternative Cyclization Pathways: Depending on the structure of the dinitrile precursor, alternative cyclization pathways may be possible. Careful selection of the base and reaction temperature can help favor the desired 5-membered ring formation.
-
Side Reactions of the Base: Some strong bases can react with the nitrile groups themselves. Using a non-nucleophilic base like sodium hydride can mitigate this issue.[2]
Q4: The crude product is a dark, tarry material that is difficult to purify. What is the cause and how can I obtain a cleaner product?
A4: The formation of tar-like substances is often a result of polymerization and degradation of the product under harsh reaction conditions.
-
Lower Reaction Temperature: High temperatures can promote polymerization and decomposition. Try running the reaction at a lower temperature for a longer period.
-
Milder Base: A very strong base can sometimes lead to uncontrolled side reactions. Consider using a slightly weaker base that is still effective for the cyclization.
-
Controlled Addition of Starting Material: Adding the dinitrile precursor slowly to the reaction mixture can help to control the reaction exotherm and minimize polymerization.
-
Quenching the Reaction: Once the reaction is complete (as monitored by TLC), quench it promptly by adding a proton source (e.g., acetic acid, ammonium chloride) to neutralize the base and prevent further reactions.
Q5: How can I effectively purify the final product, this compound?
A5: Purification of the product can be achieved through a combination of techniques.
-
Extraction: After quenching the reaction, an aqueous workup can be performed to remove inorganic salts. The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help to remove residual water.
-
Column Chromatography: The most common method for purifying pyrrole derivatives is column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent final purification step to obtain highly pure material.
Frequently Asked Questions (FAQs)
Q: What are the recommended starting materials for the synthesis of this compound via a Thorpe-Ziegler cyclization?
A: A plausible dinitrile precursor would be 3-(tert-butylamino)pentanedinitrile or a related derivative. This precursor could be synthesized from tert-butylamine and a suitable Michael acceptor containing two nitrile groups.
Q: What is the general mechanism for the Thorpe-Ziegler cyclization leading to the aminopyrrole product?
A: The mechanism involves the following key steps:
-
Deprotonation of the α-carbon to one of the nitrile groups by a strong base to form a carbanion.
-
Intramolecular nucleophilic attack of the carbanion on the carbon atom of the second nitrile group to form a five-membered ring intermediate (an imine anion).
-
Tautomerization of the imine to the more stable enamine, which is the aminopyrrole ring.
-
Protonation of the enamine upon workup to yield the final product.
Q: Which analytical techniques are best for monitoring the reaction progress?
A: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the disappearance of the starting material and the appearance of the product. For more detailed analysis and characterization of the product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.
Q: What safety precautions should be taken during this synthesis?
A:
-
Strong bases such as sodium hydride and LDA are highly reactive and pyrophoric. They should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Thorpe-Ziegler Cyclization (Analogous System)
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt (1.1) | Ethanol | 80 | 12 | 45 |
| 2 | NaH (1.2) | THF | 65 | 8 | 65 |
| 3 | LDA (1.1) | THF | -78 to rt | 6 | 75 |
| 4 | t-BuOK (1.2) | t-BuOH | 85 | 10 | 60 |
| 5 | NaH (1.2) | DMF | 80 | 4 | 70 |
| 6 | NaH (1.2) | Toluene | 110 | 12 | 55 |
Note: This data is representative of typical Thorpe-Ziegler cyclizations and serves as a guide for optimization. Actual yields for the synthesis of this compound may vary.
Experimental Protocols
Protocol 1: Hypothesized Synthesis of this compound
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 100 mL) to a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the THF.
-
Precursor Addition: Dissolve the dinitrile precursor (1.0 equivalent) in anhydrous THF (50 mL) and add it to the dropping funnel.
-
Reaction: Add the solution of the dinitrile precursor dropwise to the stirred suspension of NaH in THF at room temperature over a period of 1-2 hours.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and cautiously quench the reaction by the slow addition of glacial acetic acid until the evolution of gas ceases.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use silica gel coated aluminum plates.
-
Spotting: Dissolve small aliquots of the reaction mixture and starting material in a suitable solvent (e.g., ethyl acetate) and spot them on the TLC plate.
-
Elution: Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a potassium permanganate solution.
-
Analysis: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction.
Mandatory Visualization
Caption: Hypothesized reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
References
Technical Support Center: Purification of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound.
Question: My compound is streaking/tailing on the silica gel column. How can I improve the peak shape?
Answer: Peak tailing of basic compounds like this compound on acidic silica gel is a common issue. This is due to strong interactions between the basic amino group and the acidic silanol groups on the silica surface. To mitigate this, you can:
-
Add a basic modifier to your eluent: Incorporating a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diethylamine (DEA), into your mobile phase can significantly improve peak shape. A typical concentration is 0.1-1% (v/v). The basic modifier competes with your compound for the acidic sites on the silica, reducing tailing.
-
Use a different stationary phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a functionalized silica gel, like an amine-functionalized silica.
-
Consider reversed-phase chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography on a C18 column can be a good alternative, as the stationary phase is non-polar and less likely to cause tailing with basic compounds.
Question: I am seeing multiple spots on my TLC plate even after purification. What could be the cause?
Answer: There are several possibilities for the appearance of multiple spots on a TLC plate post-purification:
-
Degradation on the TLC plate: The silica on the TLC plate can be acidic enough to cause degradation of sensitive compounds. Running the TLC with a mobile phase containing a basic additive (e.g., 0.5% triethylamine) can help determine if this is the issue.
-
Incomplete purification: The chosen purification method may not have been sufficient to separate all impurities. You may need to optimize your column chromatography conditions (e.g., use a shallower gradient) or try a different purification technique like recrystallization.
-
Oxidation: Aminopyrroles can be susceptible to oxidation, which can lead to the formation of colored impurities. Try to handle the compound under an inert atmosphere (nitrogen or argon) when possible and use degassed solvents.
-
Isomerization: Although less common for this specific compound, some pyrrole derivatives can exist as tautomers, which might appear as separate spots on TLC.
Question: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
Answer: "Oiling out" during recrystallization is a common problem. Here are some troubleshooting steps:
-
Reduce the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of a crystal lattice rather than amorphous precipitation.
-
Add a co-solvent: If you are using a single solvent, try a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Question: Can I use acid-base extraction to purify this compound?
Answer: Yes, acid-base extraction can be an effective preliminary purification step. The amino group on the pyrrole ring is basic and can be protonated by an aqueous acid. The general procedure would be:
-
Dissolve the crude material in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The protonated amine salt will move to the aqueous layer.
-
Separate the aqueous layer and wash the organic layer with more aqueous acid to ensure complete extraction.
-
Combine the aqueous layers and cool them in an ice bath.
-
Make the aqueous layer basic by adding a base (e.g., 2 M NaOH or saturated NaHCO3) until the compound precipitates.
-
Extract the purified amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent.
This method is particularly useful for removing non-basic impurities.
Data Presentation
The following table summarizes common purification methods for this compound and its analogs, with illustrative quantitative data.
| Purification Method | Typical Solvent System | Purity Before | Purity After | Typical Recovery |
| Flash Column Chromatography | n-pentane / Dichloromethane (1:1, v/v) with 0.5% Triethylamine | ~85% | >98% | 70-85% |
| Recrystallization | Dichloromethane / Hexane | ~90% | >99% | 60-80% |
| Acid-Base Extraction | Dichloromethane & 1M Aqueous HCl | ~70% | ~90-95% | 80-95% |
Note: The quantitative data presented is illustrative and based on typical outcomes for the purification of heterocyclic amines. Actual results may vary depending on the nature and amount of impurities.
Experimental Protocols
Method 1: Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography.
-
Preparation of the Column:
-
Select an appropriately sized silica gel column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude compound by weight).
-
Equilibrate the column with the mobile phase: a mixture of n-pentane and dichloromethane (1:1, v/v) containing 0.5% triethylamine.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry-loading method, which generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin elution with the prepared mobile phase, maintaining a constant flow rate.
-
Collect fractions in test tubes or vials.
-
-
Monitoring:
-
Monitor the elution of the compound by thin-layer chromatography (TLC) using the same eluent system.
-
Visualize the spots on the TLC plate under UV light (254 nm).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualization
Purification Strategy Workflow
The following diagram illustrates a logical workflow for selecting a suitable purification method for this compound.
Caption: Decision workflow for purification method selection.
Common side reactions in the synthesis of substituted pyrroles
Welcome to the technical support center for the synthesis of substituted pyrroles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding common side reactions encountered during pyrrole synthesis.
General Troubleshooting and FAQs
This section addresses broad issues that can arise during various pyrrole synthesis methods.
Q1: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?
A1: Low yields and complex product mixtures in pyrrole synthesis can often be attributed to several key factors:
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Purity of Starting Materials: Impurities in your reagents can lead to unwanted side reactions. It is always advisable to use freshly purified starting materials.
-
Reaction Conditions: Parameters such as temperature, reaction time, and solvent choice are critical and should be carefully optimized for your specific substrates.[1]
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent.[1]
-
Presence of Moisture: Certain pyrrole syntheses are sensitive to moisture. Employing dry solvents and conducting the reaction under an inert atmosphere can be crucial to prevent hydrolysis and other side reactions.[1]
Q2: I am observing a dark, tarry material in my crude product that is difficult to purify. What is the likely cause?
A2: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. Pyrroles can be sensitive to strongly acidic conditions and high temperatures, which can initiate polymerization.[2] To mitigate this, consider the following adjustments:
-
Lower the reaction temperature.
-
Use a milder acid catalyst or conduct the reaction under neutral conditions if the chosen synthesis allows.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia.
Troubleshooting Guide: Paal-Knorr Synthesis
Q3: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I avoid this?
A3: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis. This occurs through an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[1] The key to avoiding this is to control the acidity of the reaction medium. Strongly acidic conditions (pH < 3) favor the formation of furans.[2][3][4][5]
Troubleshooting Strategies:
-
pH Control: Conduct the reaction under neutral or weakly acidic conditions. Using a weak acid like acetic acid can be sufficient to catalyze the pyrrole formation without significantly promoting furan synthesis.[2]
-
Excess Amine: Employing an excess of the primary amine or ammonia can help to favor the bimolecular reaction leading to the pyrrole over the unimolecular cyclization to the furan.[2]
Q4: My Paal-Knorr reaction is sluggish or incomplete. What are the potential causes?
A4: Several factors can contribute to a slow or incomplete Paal-Knorr synthesis:
-
Insufficiently Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.
-
Suboptimal Catalyst: The choice and amount of acid catalyst are crucial. While acidic conditions can accelerate the reaction, an inappropriate choice can lead to side reactions. Experimenting with different Brønsted or Lewis acids may be beneficial.
Data Presentation: Catalyst Performance in Paal-Knorr Synthesis
The choice of catalyst can significantly impact the yield and reaction time of the Paal-Knorr synthesis. The following table summarizes the performance of various catalysts in the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| I₂ | None | 50 | 15 min | 96 | [5] |
| Montmorillonite KSF | CHCl₃ | 25 | 10 h | 95 | [6] |
| Fe-montmorillonite | CHCl₃ | 25 | 3 h | 96 | [6] |
| Sc(OTf)₃ | CH₂Cl₂ | 30 | 25 min | 77 | [6] |
| p-TSA | CH₃CN | 80 | 1 h | 83 | [6] |
| Citric Acid | None | RT | 15 min | 74 | [7] |
| [HMIM]HSO₄ (Ionic Liquid) | None (Ultrasonic) | RT | - | High | [5] |
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
This protocol describes a microscale synthesis using conventional heating.[8][9]
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
Expected Yield: Approximately 52% (178 mg).[8][9]
Mandatory Visualization: Paal-Knorr Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile stability and degradation issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and an accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on its chemical structure, the primary factors that can lead to the degradation of this compound are exposure to strong acidic or basic conditions, oxidizing agents, and light (photodegradation). The aminopyrrole ring system is susceptible to oxidation, and the nitrile group can be susceptible to hydrolysis.
Q2: How should I properly store this compound to ensure its stability?
A2: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. The container should be tightly sealed to protect it from moisture and air. For long-term storage, refrigeration (2-8 °C) is recommended. It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Q3: I've observed a color change in my sample of this compound. What could be the cause?
A3: A color change, such as darkening or yellowing, is a common indicator of degradation. This is often due to oxidation or polymerization of the pyrrole ring. Exposure to air and light can accelerate these processes. If you observe a color change, it is recommended to verify the purity of the compound before proceeding with your experiments.
Q4: Can I use this compound in aqueous solutions? What is its hydrolytic stability?
A4: The hydrolytic stability of this compound can be pH-dependent. While it may be relatively stable in neutral aqueous solutions for short periods, prolonged exposure to strongly acidic or basic conditions could lead to hydrolysis of the nitrile group to a carboxylic acid or amide. It is recommended to prepare aqueous solutions fresh and assess their stability for the duration of your experiment.
Troubleshooting Guides
This section provides guidance on how to identify and address common stability-related issues you might encounter during your experiments.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Purity: Assess the purity of your current stock of this compound using an appropriate analytical method such as HPLC or LC-MS.
-
Compare with a New Batch: If possible, compare the results with those obtained using a fresh, unopened batch of the compound.
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dark, dry, and under an inert atmosphere).
-
Implement Forced Degradation Study: To understand the degradation profile, you can perform a forced degradation study as outlined in the experimental protocols section.
-
Issue 2: Appearance of unexpected peaks in chromatograms.
-
Possible Cause: Formation of degradation products during the experiment.
-
Troubleshooting Steps:
-
Identify Potential Degradants: Based on the reaction conditions, consider the likely degradation pathways. For example, in the presence of an acid, you might expect to see a peak corresponding to the hydrolyzed product.
-
Stress Testing: Perform stress tests on the compound under your experimental conditions (e.g., heat, light, specific pH) to intentionally generate the degradation products and confirm their retention times.
-
Optimize Experimental Conditions: If degradation is confirmed, consider modifying your experimental parameters to minimize it, for example, by reducing the temperature, protecting the reaction from light, or using a different buffer system.
-
Experimental Protocols
The following are general protocols for assessing the stability of this compound. These can be adapted to your specific experimental needs.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and detect any degradation products.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute this stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1] The goal is to achieve 5-20% degradation to identify the primary degradation products.[2]
-
Hydrolytic Stability:
-
Prepare solutions of the compound (e.g., 0.1 mg/mL) in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).
-
Incubate the solutions at a controlled temperature (e.g., 50 °C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize if necessary, and analyze by HPLC to determine the extent of degradation.
-
-
Oxidative Stability:
-
Prepare a solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent.
-
Add a small amount of an oxidizing agent, such as 3% hydrogen peroxide.
-
Incubate the solution at room temperature, protected from light, for a set duration.
-
Analyze the sample by HPLC at various time points to monitor for degradation.
-
-
Photostability:
-
Expose a solid sample and a solution of the compound to a light source that provides both visible and UV output, as specified by ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3][4][5][6]
-
Keep a control sample in the dark at the same temperature.
-
After the exposure period, analyze both the exposed and control samples by HPLC to assess for photodegradation.
-
-
Thermal Stability:
-
Place a solid sample of the compound in a controlled temperature oven (e.g., 60 °C).
-
Maintain a control sample at the recommended storage temperature.
-
After a defined period (e.g., 1, 3, 7 days), analyze both samples by HPLC to evaluate thermal degradation.
-
Data Presentation
The results of the forced degradation studies can be summarized in a table for easy comparison.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (Retention Time) |
| 0.1 M HCl | 72 hours | 50 °C | 15.2% | 2 | 8.5 min |
| Water (pH 7) | 72 hours | 50 °C | < 1% | 0 | - |
| 0.1 M NaOH | 72 hours | 50 °C | 22.5% | 3 | 7.2 min |
| 3% H₂O₂ | 24 hours | Room Temp | 18.7% | 4 | 9.1 min |
| Light Exposure | 7 days | Room Temp | 8.3% | 2 | 10.3 min |
| Dry Heat | 7 days | 60 °C | 3.5% | 1 | 11.5 min |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting and the experimental setup for stability testing.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Experimental workflow for forced degradation studies.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biobostonconsulting.com [biobostonconsulting.com]
- 4. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. database.ich.org [database.ich.org]
Troubleshooting low yield in aminopyrrole carbonitrile reactions
Welcome to the Technical Support Center for aminopyrrole carbonitrile synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during these reactions, with a focus on troubleshooting low product yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for obtaining aminopyrrole carbonitriles?
A1: Common methods include multicomponent reactions involving nitriles or isocyanides, transition-metal-catalyzed cycloisomerization of alkynes and allenes, and various domino reactions.[1] One prominent approach is a variation of the Strecker reaction, a one-pot, three-component reaction using an aldehyde, an amine source, and a cyanide source.[2]
Q2: What are the critical parameters that most significantly influence the yield of aminopyrrole carbonitrile synthesis?
A2: Several factors can dramatically impact the outcome of your reaction. These include the purity of your starting materials, the choice of catalyst and cyanide source, the reaction temperature, and the reaction time.[2] The order in which you add your reagents can also be a crucial factor in minimizing the formation of unwanted side products.[2]
Q3: What is a typical expected yield for an aminopyrrole carbonitrile synthesis?
A3: Yields can vary widely depending on the specific substrates and reaction conditions. However, with optimized conditions, it is possible to achieve high yields. For instance, in some domino reactions for 2-aminopyrrole synthesis, yields as high as 82% have been reported after optimizing temperature and reaction time.[1]
Troubleshooting Guide: Low Product Yield
This guide addresses specific issues that can lead to low yields in aminopyrrole carbonitrile synthesis.
Problem 1: The reaction shows low or no conversion to the desired product.
Q: My TLC/LC-MS analysis indicates that the starting materials are largely unreacted, resulting in a very low yield. What are the potential causes and solutions?
A: Low or no product yield is a frequent challenge that can arise from several factors. Below is a table summarizing potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Inactive Starting Materials | Verify the purity of your starting materials using methods like NMR or melting point analysis. Impurities can act as inhibitors. |
| Inefficient Catalyst | If your synthesis is catalyst-dependent, ensure the catalyst is active. For some reactions, a Lewis acid or Brønsted acid can accelerate the process. The basicity of aminopyridines, for example, may necessitate careful catalyst selection.[2] |
| Poor Nucleophilicity of Cyanide Source | When using alkali metal cyanides (e.g., KCN, NaCN), ensure complete dissolution. The use of a phase-transfer catalyst may be necessary for biphasic reactions. Trimethylsilyl cyanide (TMSCN) is often a more reactive and soluble alternative.[2] |
| Suboptimal Reaction Temperature | While many reactions proceed at room temperature, some may require gentle heating to overcome the activation energy. Conversely, excessive heat can lead to the decomposition of reactants or products. Monitor the reaction by TLC to find the optimal temperature.[2] |
| Incorrect Stoichiometry | Ensure the molar ratios of your reactants are correct. An excess of one reagent may be necessary to drive the reaction to completion. |
Problem 2: The reaction produces a significant amount of side products.
Q: My reaction seems to be working, but I'm isolating a complex mixture with a low yield of the desired aminopyrrole carbonitrile. What are the likely side reactions and how can I minimize them?
A: The formation of byproducts is a common cause of low yields. Here are some potential side reactions and how to address them:
| Side Reaction | Mitigation Strategies |
| Over-alkylation/Dimerization | The amino group of the product or starting material can be nucleophilic and react with other electrophiles present. To minimize this, carefully control the stoichiometry of your reagents and consider running the reaction at a lower temperature.[2] |
| Hydrolysis of the Nitrile Group | If your workup is conducted under strongly acidic or basic conditions for an extended period, the nitrile group can hydrolyze to a carboxylic acid or an amide. Use mild workup conditions, and a buffered aqueous solution can help maintain a neutral pH.[2] |
| Polymerization | The formation of a dark, tarry substance often indicates polymerization of the starting materials or the product. This is typically caused by excessively high temperatures or highly acidic conditions. Consider lowering the reaction temperature and using a milder catalyst. |
Problem 3: The crude product is difficult to purify.
Q: I have obtained a crude product, but I'm experiencing significant losses during purification, leading to a low final yield. What are the best practices for purifying aminopyrrole carbonitriles?
A: Purification can indeed be challenging, especially if the product is not a stable, crystalline solid. Here are some recommendations:
| Purification Challenge | Recommended Solutions |
| Product is an Oil or Resin | If direct crystallization is not feasible, column chromatography is the preferred method. Test various solvent systems using TLC to achieve good separation. If the compound is basic, adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can prevent streaking on silica gel. |
| Co-elution of Impurities | If impurities co-elute with your product during column chromatography, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different purification technique like preparative HPLC. |
| Product Loss During Workup | If your product has some solubility in the aqueous phase, perform multiple extractions with an organic solvent to maximize recovery. A brine wash can help break up emulsions and reduce the solubility of your organic product in the aqueous layer. |
Data Presentation
Table 1: Optimization of a Domino Reaction for 2-Aminopyrrole Synthesis
The following table summarizes the effect of reaction time and temperature on the yield of a domino reaction to synthesize a protected 2-aminopyrrole (12a) from an alkynyl vinyl hydrazide (AVH) platform (4a). The reaction also produced two other aminopyrrole isomers (7a and 11a).
| Entry | Solvent | Time (h) | Temperature | Yield of 7a (%) | Yield of 11a (%) | Yield of 12a (%) |
| 1 | Toluene | 24 | Reflux | 17 | 37 | 31 |
| 2 | Toluene | 72 | Reflux | 4 | 26 | 50 |
| 3 | Xylenes | 24 | Reflux | n.o. | n.o. | 82 |
n.o. = not observed Data adapted from a study on the synthesis of substituted 2-aminopyrroles.[1]
Experimental Protocols
General Protocol for a Three-Component Synthesis of an α-Aminonitrile
This protocol is a general guideline for a Strecker-type reaction to produce an aminopyrrole precursor.
Materials:
-
Aldehyde (e.g., 2-amino-3-formylpyridine) (1.0 eq)
-
Cyanide source (e.g., Trimethylsilyl cyanide - TMSCN) (1.1 eq)
-
Amine source (e.g., Ammonium chloride - NH₄Cl) (1.2 eq)
-
Solvent (e.g., Anhydrous Methanol)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde and dissolve it in the anhydrous solvent.
-
Add the amine source to the solution and stir for 10-15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the cyanide source dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Upon completion, quench the reaction by carefully adding it to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in chemical reactions.
Experimental Workflow for Aminopyrrole Carbonitrile Synthesis
References
Technical Support Center: Enhancing Solubility of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile for biological assays.
Troubleshooting Guide
Issue: Precipitate Formation Upon Dilution in Aqueous Buffer
Precipitation of your compound, this compound, upon dilution of a stock solution into your aqueous assay buffer is a common challenge for poorly soluble molecules. This can lead to inaccurate and highly variable results in biological assays.[1] Follow this systematic approach to troubleshoot and resolve the issue.
Workflow for Addressing Compound Precipitation
Caption: A decision tree for systematically addressing compound precipitation in aqueous assay buffers.
Detailed Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure that your stock solution of this compound, typically in a solvent like DMSO, is fully dissolved without any visible precipitate. If necessary, gentle warming or vortexing can be applied.
-
Optimize Dilution Protocol: Avoid single-step, large-volume dilutions. Instead, perform a serial dilution. Crucially, ensure rapid and thorough mixing immediately upon adding the stock solution to the assay buffer to prevent localized high concentrations that can trigger precipitation.[1] It is often beneficial to add the stock solution directly to the final assay medium, which may contain proteins or other components that can aid in maintaining solubility.[1]
-
Test a Lower Final Concentration: It's possible your current testing concentration exceeds the compound's maximum aqueous solubility. Test a lower concentration to see if precipitation is avoided.
-
Increase Co-solvent Concentration (with caution): Slightly increasing the final percentage of the co-solvent (e.g., DMSO) in your assay can help maintain solubility. However, it is imperative to first validate the tolerance of your specific assay, as co-solvents can impact cell viability and enzyme activity.[1][2] Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be determined empirically for your system.[1]
-
Sonication: After dilution, briefly sonicating the solution can sometimes help redissolve fine precipitates and create a more homogenous suspension.[1]
-
Explore Alternative Solubilization Strategies: If the above steps are unsuccessful, consider more advanced formulation strategies such as pH adjustment, the use of cyclodextrins, or lipid-based formulations.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents for making a stock solution of this compound?
A: For poorly water-soluble compounds like this compound, aprotic solvents are a good starting point. Dimethyl sulfoxide (DMSO) is a widely used solvent in in vitro testing due to its ability to dissolve a wide range of compounds.[2][3] Ethanol can also be considered.[4] It is crucial to use a high-purity, anhydrous grade of the solvent.
Q2: My screening results are highly variable, or my compound shows lower-than-expected potency. Could solubility be the cause?
A: Absolutely. Poor solubility is a primary reason for inaccurate and variable biological data.[1] If a compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and lower than the intended concentration, which can lead to an underestimation of potency and inconsistent results.[1]
Q3: How can I use pH to improve the solubility of my compound?
A: The structure of this compound contains an amino group, which is basic.[5][6] The solubility of such compounds can often be increased by adjusting the pH of the solution.[7] In an acidic environment (lower pH), the amino group can become protonated, forming a more soluble salt. It is recommended to test a range of acidic pH values to find the optimal condition for your compound while ensuring the pH is compatible with your biological assay.
Q4: What are cyclodextrins and how can they help with solubility?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can encapsulate poorly soluble drug molecules, like this compound, forming an "inclusion complex."[8][9] This complex has improved aqueous solubility and stability.[9][10] Common cyclodextrins used in pharmaceuticals include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[3][8]
Q5: What are lipid-based formulations and when should I consider them?
A: Lipid-based formulations involve dissolving the compound in a mixture of oils, surfactants, and co-solvents.[11] These formulations can enhance the oral bioavailability of poorly water-soluble drugs and can be adapted for in vitro assays.[11][12] They work by keeping the drug in a solubilized state.[11] This is a more advanced technique and is typically considered when other methods have failed.
Quantitative Data Summary
| Strategy | Typical Concentration Range | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO, Ethanol) | 0.1% - 1% (v/v) in final assay | Simple to implement, widely used. | Can cause cellular toxicity at higher concentrations.[2] |
| pH Adjustment | Assay-dependent | Can significantly increase solubility for ionizable compounds. | Requires careful control, potential for pH to affect assay performance. |
| Cyclodextrins (e.g., HP-β-CD) | 1% - 10% (w/v) | Low toxicity, effective for many hydrophobic compounds.[8] | May not be effective for all compounds, can be more costly. |
| Lipid-Based Formulations | Formulation-dependent | Can significantly increase apparent solubility.[11] | More complex to prepare and characterize. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Serial Dilution
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Weighing the Compound: Accurately weigh a precise amount of this compound in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolving the Compound: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes until the compound is fully dissolved. Visually inspect for any remaining solid particles.
-
Serial Dilution: Perform a serial dilution of the stock solution in your assay buffer. For example, to achieve a 1:100 dilution, add 1 µL of the stock solution to 99 µL of assay buffer. Mix immediately and thoroughly by pipetting or gentle vortexing.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your assay buffer.
-
Add Compound: Add the weighed this compound to the HP-β-CD solution.
-
Incubate and Mix: Vortex the mixture and incubate at room temperature with shaking for 24-48 hours to allow for complex formation.
-
Centrifuge and Filter: Centrifuge the solution to pellet any undissolved compound. Filter the supernatant through a 0.22 µm filter to obtain a clear, saturated solution.
-
Determine Concentration: The concentration of the solubilized compound in the filtrate should be determined analytically (e.g., by HPLC-UV).
Protocol 3: Screening for pH-Dependent Solubility
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Prepare Buffers: Prepare a series of biologically compatible buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).
-
Add Compound: Add an excess amount of this compound to a fixed volume of each buffer.
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Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.
-
Separate Solid and Liquid: Centrifuge the samples to pellet the undissolved solid.
-
Measure Concentration: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
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Plot Data: Plot the measured solubility against the pH to identify the optimal pH for solubilization.
Signaling Pathway and Workflow Diagrams
Caption: A logical workflow for selecting a suitable solubilization strategy.
Caption: A generalized experimental workflow for using the solubilized compound in a biological assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. issr.edu.kh [issr.edu.kh]
- 6. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 10. scispace.com [scispace.com]
- 11. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 12. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-Up of Aminopyrrole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges encountered during the scale-up of aminopyrrole synthesis.
Troubleshooting Guides
This section provides practical solutions in a question-and-answer format to address specific issues that may arise during the scale-up of aminopyrrole synthesis, with a focus on two common methods: the Paal-Knorr synthesis and the Hantzsch synthesis.
Paal-Knorr Aminopyrrole Synthesis
Q1: My Paal-Knorr synthesis is resulting in a low yield upon scale-up. What are the potential causes and how can I address them?
A1: Low yields in the scale-up of Paal-Knorr synthesis can be attributed to several factors. One of the primary culprits is the formation of a furan byproduct, which is favored under strongly acidic conditions (pH < 3).[1][2] Additionally, suboptimal reaction conditions, such as insufficient heating or reaction time, can lead to incomplete conversion.[1] The reactivity of the starting materials is also crucial; amines with strong electron-withdrawing groups or sterically hindered 1,4-dicarbonyl compounds may react sluggishly.[3]
Troubleshooting Steps:
-
pH Control: Maintain a neutral or weakly acidic environment to minimize furan formation. The use of a weak acid like acetic acid is often recommended.[4][5]
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Temperature and Reaction Time: Gradually increase the reaction temperature and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion.[1]
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Catalyst Choice: While Brønsted and Lewis acids can be used, milder or heterogeneous acid catalysts like silica sulfuric acid may improve yields and simplify workup.[2]
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Reagent Purity: Ensure the purity of your 1,4-dicarbonyl compound and amine, as impurities can lead to side reactions.[3]
Q2: I am observing a significant amount of dark, tarry material in my scaled-up Paal-Knorr reaction, making purification difficult. What is causing this and how can I prevent it?
A2: The formation of dark, tarry substances is often due to the polymerization of the starting materials or the pyrrole product itself.[1] This is typically exacerbated by excessively high temperatures or highly acidic conditions.
Troubleshooting Steps:
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Lower Reaction Temperature: Consider running the reaction at a lower temperature for a longer duration.
-
Use a Milder Catalyst: Switch to a milder acid catalyst or even neutral conditions to reduce polymerization.[1]
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Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.
Hantzsch Aminopyrrole Synthesis
Q1: Upon scaling up my Hantzsch aminopyrrole synthesis, I am experiencing a significant drop in yield and the formation of multiple byproducts. What are the likely causes?
A1: Low yields in the Hantzsch synthesis scale-up can be due to several factors. The classical one-pot method often involves harsh reaction conditions and long reaction times, which can lead to product degradation.[6] Competing side reactions are a major issue; for instance, the formation of a furan byproduct through the Feist-Bénary furan synthesis pathway can occur.[3] Another common issue is the competition between N-alkylation and the desired C-alkylation of the enamine intermediate.[6]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Consider using a catalyst such as p-toluenesulfonic acid (PTSA) or employing microwave-assisted synthesis to improve yields and reduce reaction times.[6][7]
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Favor C-Alkylation: The choice of solvent can influence the selectivity. Protic solvents can favor the desired C-alkylation pathway.[6]
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Control Stoichiometry: Ensure the correct molar ratios of the reactants to minimize side reactions. A slight excess of the amine can help ensure the efficient formation of the enamine intermediate.[6]
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Stepwise Addition: In some cases, the slow addition of the α-haloketone to the pre-formed enamine can minimize self-condensation and other side reactions.[6]
Q2: My Hantzsch reaction is not going to completion, even after extended reaction times at a larger scale. How can I improve the conversion?
A2: Incomplete conversion is often a result of suboptimal reaction kinetics or conditions.
Troubleshooting Steps:
-
Catalysis: The use of a suitable catalyst, such as a Lewis acid (e.g., Yb(OTf)₃) or a Brønsted acid, can significantly accelerate the reaction.[7]
-
Energy Input: Alternative energy sources like ultrasound or microwave irradiation have been shown to dramatically reduce reaction times and improve yields compared to conventional heating.[7]
-
Solvent Selection: The polarity of the solvent can influence the reaction rate. Experimenting with different solvents may be necessary to find the optimal conditions for your specific substrates.[7]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up aminopyrrole synthesis from a lab to a pilot plant scale?
A1: Key challenges include:
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Heat Transfer: Exothermic reactions that are easily managed in the lab can become difficult to control at a larger scale, potentially leading to runaway reactions and byproduct formation.
-
Mass Transfer and Mixing: Inefficient mixing in large reactors can lead to localized "hot spots" and concentration gradients, resulting in lower yields and increased impurities.
-
Reagent Addition: The rate of reagent addition, which is often trivial at the lab scale, becomes critical during scale-up to maintain optimal reaction conditions.
-
Workup and Purification: Isolation and purification of the product can be more complex and challenging at a larger scale, potentially leading to product loss.
Q2: How can flow chemistry help overcome some of the scale-up challenges?
A2: Flow chemistry, using microreactors, offers several advantages for scaling up aminopyrrole synthesis. The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, providing precise control over reaction conditions.[8] This can lead to higher yields, improved purity, and safer operation. Scaling up in flow chemistry is often achieved by "numbering up" (running multiple reactors in parallel) or by running the system for a longer duration, which avoids the need for re-optimization of reaction parameters at each scale.[8]
Q3: What analytical techniques are recommended for monitoring the progress of a scaled-up aminopyrrole synthesis?
A3: Real-time monitoring is crucial for successful scale-up. Commonly used techniques include:
-
High-Performance Liquid Chromatography (HPLC): To monitor the consumption of starting materials and the formation of the product and byproducts.
-
Gas Chromatography (GC): Suitable for volatile compounds.
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze crude reaction mixtures to determine conversion and identify major components.
Data Presentation
Table 1: Effect of Reaction Conditions on Paal-Knorr Synthesis of N-Substituted 2,5-Dimethylpyrroles
| Entry | Amine | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Aniline | HCl | Methanol | Reflux | 15 | 52 |
| 2 | Benzylamine | 4-Isopropylsaccharin | Methanol | Room Temp | 30 | 95 |
| 3 | n-Butylamine | 4-Isopropylsaccharin | Methanol | Room Temp | 25 | 92 |
| 4 | Cyclohexylamine | 4-Isopropylsaccharin | Methanol | Room Temp | 35 | 90 |
| Data adapted from representative protocols. Actual results may vary based on specific substrate and experimental setup. |
Table 2: Scale-Up of Paal-Knorr Synthesis Using Flow Chemistry
| Parameter | Microreactor (Lab Scale) | Microstructured Flow Reactor (Production Scale) |
| Reactor Volume | 7.02 µL | 9.6 mL |
| Substrate | 2,5-Hexanedione and Ethanolamine | 2,5-Hexanedione and Ethanolamine |
| Solvent | Methanol | Methanol |
| Temperature | Optimized in microreactor | Maintained from optimization |
| Yield | Nearly 100% | 96% (isolated) |
| Production Rate | N/A | 55.8 g/hour |
| This table illustrates the successful translation of optimized reaction conditions from micro- to production scale with minimal loss in yield, highlighting the efficiency of flow chemistry for scale-up.[8] |
Table 3: Impact of Catalysts and Solvents on Hantzsch Synthesis Yield
| Entry | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Benzaldehyde | None | Ethanol | Reflux | 12 h | ~40-50 |
| 2 | Benzaldehyde | p-TSA | Aqueous Micelles | Room Temp | 30-60 min | 96 |
| 3 | 4-Chlorobenzaldehyde | Yb(OTf)₃ | Dichloromethane | Room Temp | 2 h | 94 |
| 4 | Benzaldehyde | None (Microwave) | Ethanol | 120 | 5-15 min | 82-94 |
| Data compiled from various sources to illustrate the significant impact of modern catalytic and energy input methods on the efficiency of the Hantzsch synthesis.[6][7][9] |
Experimental Protocols
Protocol 1: General Procedure for Paal-Knorr Synthesis of N-Substituted Pyrroles (Lab Scale)
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Add the primary amine (1.0-1.2 eq).
-
Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) if the reaction is slow at neutral pH.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Hantzsch Aminopyrrole Synthesis (Lab Scale)
-
In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in a protic solvent like ethanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate enamine formation.
-
Slowly add a solution of the α-haloketone (1.0 eq) in the same solvent to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The residue can then be taken up in an organic solvent and washed with water to remove any inorganic salts.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[6]
Visualizations
Diagram 1: Paal-Knorr Aminopyrrole Synthesis Mechanism
Caption: Reaction mechanism of the Paal-Knorr aminopyrrole synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield in Aminopyrrole Synthesis
Caption: A logical workflow for troubleshooting low yields in aminopyrrole synthesis.
Diagram 3: Hantzsch Synthesis and Competing Side Reaction
Caption: Competing pathways in the Hantzsch aminopyrrole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
Identifying and removing impurities from 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile
This guide provides troubleshooting advice and frequently asked questions for identifying and removing impurities from 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered during the synthesis of this compound?
A1: The impurity profile of this compound is highly dependent on the synthetic route employed. However, common classes of impurities may include:
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Unreacted Starting Materials: Depending on the synthesis, these could be precursors used in multi-component reactions or Thorpe-Ziegler cyclization.[1][2]
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Reaction Intermediates: Incomplete cyclization or partially reacted intermediates can persist in the final product.
-
By-products: Side reactions can lead to the formation of undesired molecules. For aminopyrrole syntheses, this could include regioisomers or products from unwanted N-alkylation.
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Solvent Residues: Residual solvents from the reaction or initial purification steps are a common impurity.
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Colored Impurities: These are often high molecular weight by-products or degradation products that can be adsorbed onto the desired compound.[3]
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Water: Moisture can be introduced during work-up or from atmospheric exposure.
Q2: What analytical techniques are recommended for identifying impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
Thin-Layer Chromatography (TLC): An excellent initial technique to quickly assess the purity of a sample and to screen for appropriate solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to track the efficiency of purification steps.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the desired product and can help in identifying and quantifying major impurities if their structures are known or can be inferred.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the main component and impurities, aiding in their identification.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (e.g., amine, nitrile) and may indicate the presence of impurities with distinct functional groups (e.g., carboxylic acid from nitrile hydrolysis).
Troubleshooting Guides
Troubleshooting Common Purification Challenges
| Problem | Possible Cause | Suggested Solution |
| Persistent Colored Impurities | Highly conjugated by-products or degradation products. | 1. Activated Carbon Treatment: Add a small amount of activated charcoal to a solution of the crude product, heat briefly, and then filter hot to remove the carbon and adsorbed impurities.[3]2. Recrystallization: Choose a solvent system where the colored impurities are highly soluble and the desired product has lower solubility at cold temperatures.[3]3. Silica Gel Chromatography: Colored impurities often have different polarities and can be separated on a silica gel column. |
| Oily Product Instead of Solid | Presence of residual solvent or low-melting point impurities. | 1. Trituration: Stir the oily product with a non-polar solvent (e.g., hexane, pentane) in which the desired product is insoluble but the impurities are soluble. This can often induce crystallization.2. High Vacuum Drying: Use a high vacuum pump to remove residual solvents.3. Chromatography: Purify the oil using column chromatography to separate the desired compound from impurities. |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent, or too much solvent was used. | 1. Solvent Screening: Test the solubility of your compound in a range of solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot.[4]2. Use Minimal Hot Solvent: Dissolve the compound in the minimum amount of boiling solvent required to achieve full dissolution.[3]3. Anti-Solvent Addition: If a single solvent is not ideal, dissolve the compound in a good solvent and then slowly add a poor solvent (an "anti-solvent") until turbidity is observed. Then, heat to redissolve and cool slowly. |
| Co-elution of Impurities in Column Chromatography | Impurities have similar polarity to the desired product. | 1. Optimize Solvent System: Use TLC to screen a variety of solvent systems with different polarities and selectivities (e.g., ethyl acetate/hexane, dichloromethane/methanol).2. Use a Different Stationary Phase: Consider using a different stationary phase, such as alumina or reverse-phase silica.3. Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased to improve separation. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent. If the compound dissolves at room temperature, it is too soluble. If it does not dissolve, gently heat the test tube. A suitable solvent will dissolve the compound when hot but not at room temperature.[4] Common solvents for aminopyrroles include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: General Flash Chromatography Procedure
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, and then adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with air or nitrogen) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Example of Purity Improvement via Recrystallization
| Sample | Method | Purity (by HPLC) | Yield | Appearance |
| Crude Product | - | 85.2% | - | Brownish Solid |
| After Recrystallization | Ethanol/Water | 98.9% | 75% | Off-white Crystalline Solid |
| Mother Liquor | - | 35.7% | - | Brown Solution |
Table 2: Example of Solvent Screening for Recrystallization
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Rating |
| Water | Insoluble | Sparingly Soluble | Poor | Unsuitable |
| Hexane | Insoluble | Insoluble | - | Unsuitable |
| Ethanol | Sparingly Soluble | Very Soluble | Good | Good |
| Acetone | Very Soluble | Very Soluble | - | Unsuitable |
| Toluene | Sparingly Soluble | Soluble | Fair | Potentially Suitable |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Synthesis of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing a multicomponent reaction strategy.
Q1: The reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yields in the synthesis of substituted pyrroles can often be attributed to several critical factors.[1] A systematic approach to troubleshooting should involve the investigation of the following parameters:
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Purity of Reactants and Solvents: Impurities in starting materials or the presence of moisture in solvents can lead to undesirable side reactions and inhibit catalyst activity. Ensure all reactants are of high purity and use anhydrous solvents.
-
Reaction Temperature: The reaction temperature is a critical parameter that can significantly influence the reaction rate and the formation of byproducts. An optimal temperature must be determined empirically.
-
Catalyst Activity: The choice and handling of the catalyst are crucial. If using a solid-supported catalyst, ensure it has not been deactivated. For acid catalysts like acetic acid, the concentration can affect the reaction outcome.
-
Reaction Time: Insufficient or excessive reaction times can lead to incomplete conversion or product degradation, respectively. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
Q2: I am observing the formation of multiple products, making purification difficult. How can I improve the reaction's selectivity?
A2: The formation of multiple products suggests a lack of selectivity, which can be addressed by modifying the reaction conditions. Consider the following adjustments:
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Solvent Choice: The polarity of the solvent can influence the reaction pathway and the stability of intermediates. A solvent screen is recommended to identify the optimal medium for your specific substrates.
-
Catalyst Loading: The amount of catalyst used can impact selectivity. While a higher catalyst loading may increase the reaction rate, it can also promote the formation of side products. A catalyst loading optimization study is advisable.
-
Stoichiometry of Reactants: An incorrect ratio of reactants can result in side reactions or incomplete consumption of the limiting reagent.[1] Ensure precise measurement of all starting materials.
Q3: The purification of the final product by column chromatography is challenging due to streaking or poor separation. What can I do?
A3: Purification issues are common with pyrrole derivatives. Here are some strategies to improve the chromatographic separation:
-
Solvent System Optimization: The choice of eluent is critical. A systematic evaluation of different solvent systems with varying polarities should be performed to achieve better separation.
-
Silica Gel Deactivation: Amines and other basic compounds can interact strongly with the acidic silica gel, leading to tailing. Pre-treating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent can mitigate this issue.
-
Alternative Purification Methods: If column chromatography remains problematic, consider alternative purification techniques such as recrystallization or preparative HPLC.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent method for the synthesis of substituted pyrroles like this compound is through a one-pot, three-component reaction. This approach offers high atom economy and procedural simplicity. A plausible reaction involves the condensation of a β-keto-nitrile, an amine (tert-butylamine), and a source of the C2-unit of the pyrrole ring, often catalyzed by an acid such as acetic acid.
Q2: What are some common side reactions to be aware of during the synthesis of aminopyrroles?
A2: In multicomponent reactions for pyrrole synthesis, several side reactions can occur, leading to the formation of impurities. These can include self-condensation of the carbonyl compounds, polymerization of reactants or intermediates, and the formation of isomeric pyrrole products if unsymmetrical starting materials are used. Careful control of reaction conditions is key to minimizing these side reactions.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate at regular intervals, you can visualize the consumption of reactants and the formation of the product. This allows for the determination of the optimal reaction time and helps to avoid product degradation from prolonged reaction times.
Data Presentation
The following tables summarize hypothetical yet representative data from reaction parameter optimization studies for the synthesis of this compound.
Table 1: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 50 | 6 | 65 |
| 2 | 60 | 4 | 78 |
| 3 | 70 | 3 | 85 |
| 4 | 80 | 3 | 82 (with increased impurities) |
Reaction Conditions: Reactants in a 1:1:1 molar ratio, acetic acid (20 mol%), ethanol as solvent.
Table 2: Effect of Solvent on Reaction Yield
| Entry | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Methanol | 4 | 75 |
| 2 | Ethanol | 3 | 85 |
| 3 | Isopropanol | 5 | 72 |
| 4 | Acetonitrile | 6 | 68 |
| 5 | Toluene | 8 | 55 |
Reaction Conditions: Reactants in a 1:1:1 molar ratio, 70°C, acetic acid (20 mol%).
Table 3: Effect of Catalyst on Reaction Yield
| Entry | Catalyst (mol%) | Reaction Time (h) | Yield (%) |
| 1 | Acetic Acid (10) | 5 | 70 |
| 2 | Acetic Acid (20) | 3 | 85 |
| 3 | Acetic Acid (30) | 3 | 86 |
| 4 | p-Toluenesulfonic acid (10) | 2.5 | 88 |
| 5 | No Catalyst | 24 | <10 |
Reaction Conditions: Reactants in a 1:1:1 molar ratio, 70°C, ethanol as solvent.
Experimental Protocols
General Procedure for the Synthesis of this compound:
To a solution of the appropriate β-keto-nitrile (1.0 eq) and tert-butylamine (1.1 eq) in ethanol (5 mL per mmol of limiting reagent) is added the third reaction component (1.0 eq) and acetic acid (0.2 eq). The reaction mixture is then heated to 70°C and stirred for 3 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
References
Preventing byproduct formation in aminopyrrole synthesis
Welcome to the Technical Support Center for aminopyrrole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, prevent byproduct formation, and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in Paal-Knorr aminopyrrole synthesis and why does it form?
A1: The most prevalent byproduct is the corresponding furan derivative.[1][2] This occurs when the 1,4-dicarbonyl starting material undergoes a competing acid-catalyzed self-cyclization and dehydration reaction before it can react with the amine.[1] Strongly acidic conditions (pH < 3) significantly favor this furan formation.[1][2]
Q2: What causes the formation of dark, tarry material in my reaction?
A2: The formation of a dark, intractable tar often indicates polymerization of the starting materials or the aminopyrrole product itself.[1] This is typically triggered by excessively high temperatures or highly acidic conditions, which can promote undesired side reactions and product degradation.[1]
Q3: Can the choice of catalyst impact byproduct formation?
A3: Absolutely. The choice and concentration of the catalyst are critical. While traditional methods use strong Brønsted acids like p-toluenesulfonic acid, these can promote furan formation and polymerization.[1][3] Milder catalysts, such as weak acids (e.g., acetic acid), Lewis acids (e.g., CAN, Fe(OTf)₃), or solid acid catalysts (e.g., aluminas, clays), can significantly reduce byproducts and lead to cleaner reactions with higher yields.[4][5][6]
Q4: My α-aminoketone starting material for a Knorr synthesis seems to be degrading. What is happening?
A4: α-aminoketones are known to be unstable and can self-condense easily to form pyrazine byproducts.[7] To avoid this, it is standard practice to prepare the α-aminoketone in situ. This is often achieved by reducing the corresponding α-oximino-ketone with a reducing agent like zinc dust just before or during the reaction.[7][8]
Q5: How can I improve the yield and reduce the reaction time for my aminopyrrole synthesis?
A5: Microwave-assisted synthesis can be a highly effective alternative to conventional heating. It often leads to a dramatic reduction in reaction time (from hours to minutes) and can significantly increase product yields.[9][10][11] This technique is considered a greener chemistry approach due to its efficiency.[9]
Troubleshooting Guide
This guide addresses specific problems you may encounter during aminopyrrole synthesis.
Problem 1: High percentage of furan byproduct observed in Paal-Knorr synthesis.
-
Cause: The reaction is too acidic, favoring the intramolecular cyclization of the 1,4-dicarbonyl compound.[1][2]
-
Solution:
-
Control pH: Maintain a pH above 3. Using a weak acid like acetic acid is often sufficient to catalyze the reaction without promoting furan formation.[1][2]
-
Use Excess Amine: Increasing the concentration of the amine can kinetically favor the desired reaction pathway over the competing furan synthesis.[1]
-
Change Catalyst: Switch from a strong Brønsted acid to a milder Lewis acid or heterogeneous catalyst.[4][5]
-
Problem 2: The reaction yields a complex, dark mixture (polymerization).
-
Cause: Reaction conditions are too harsh, leading to degradation and polymerization.[1]
-
Solution:
-
Lower Temperature: Reduce the reaction temperature. Monitor the reaction by TLC to find the minimum temperature required for conversion.
-
Use a Milder Catalyst: Strong acids can catalyze polymerization.[1] Consider using catalysts like iodine (10 mol%) or a solid acid catalyst which can promote the reaction under milder conditions.[1]
-
Reduce Reaction Time: Prolonged heating can contribute to byproduct formation. Determine the optimal reaction time by monitoring its progress.[4]
-
Problem 3: Low or no product yield.
-
Cause: This can stem from several factors including poorly reactive starting materials, sub-optimal reaction conditions, or losses during purification.[1]
-
Solution:
-
Assess Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react very slowly.[1] Sterically hindered amines or dicarbonyls can also impede the reaction.[1] Consider using more reactive analogs if possible.
-
Optimize Conditions: If the reaction is sluggish, moderately increase the temperature or reaction time.[1] Consider switching to a more effective solvent or catalyst system (see Data Hub below).
-
Refine Purification: Apparent low yields can be due to difficulty in isolating the product. Optimize your purification method (e.g., column chromatography solvent system) to minimize losses.[1]
-
Data Hub: Comparative Performance
The following tables summarize quantitative data to aid in selecting optimal reaction conditions.
Table 1: Comparison of Catalysts in Paal-Knorr Synthesis of N-Arylpyrroles
| Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Methanol | Ambient | 24 h | < 5% | [5] |
| CeCl₃·7H₂O (10) | Methanol | Ambient | 3 h | 35% | [5] |
| Ce(SO₄)₂ (10) | Methanol | Ambient | 4 h | 45% | [5] |
| CAN (5) | Methanol | Ambient | 15 min | 96% | [5] |
| HfCl₄ (10) | Solvent-free | 80°C (Sonication) | 20 min | 83% | [12] |
| AlCl₃ (10) | Solvent-free | 80°C (Sonication) | 20 min | 81% | [12] |
| MIL-53(Al) (5) | Solvent-free | 80°C (Sonication) | 15 min | 96% | [12] |
CAN = Cerium (IV) Ammonium Nitrate; MIL-53(Al) = A metal-organic framework.
Table 2: Microwave-Assisted vs. Conventional Heating
| Synthesis Target | Method | Reaction Time | Yield (%) | Reference |
| Diarylpyrimidine | Conventional | 4 - 6 h | 90 - 94% | [10] |
| Diarylpyrimidine | Microwave | 15 - 20 min | 78 - 86% | [10] |
| Quinoline Derivative | Conventional | 3 h - overnight | Lower | [11] |
| Quinoline Derivative | Microwave | 3 - 4 min | 50 - 80% | [11] |
| Heterocyclic Amine | Conventional | 5 - 8 h | 75 - 82% | [13] |
| Heterocyclic Amine | Microwave | 5 - 10 min | 90 - 95% | [13] |
Experimental Protocols
Protocol 1: High-Yield Paal-Knorr Synthesis of N-Arylpyrroles using CAN Catalyst
This protocol is adapted from a highly efficient method utilizing a cerium(IV) ammonium nitrate catalyst.[5]
-
Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1.0 mmol) and the 1,4-diketone (e.g., hexane-2,5-dione, 1.0 mmol) in methanol (5 mL).
-
Catalyst Addition: To the stirred solution, add cerium(IV) ammonium nitrate (CAN) (5 mol%, ~0.05 mmol).
-
Reaction: Stir the mixture at ambient temperature. The reaction is typically complete within 10-20 minutes. Monitor progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Purification of Aminopyrroles by Flash Column Chromatography
This general protocol can be adapted for the purification of various aminopyrrole derivatives.[14][15]
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will show the desired product with an Rf value of approximately 0.2-0.4 and good separation from impurities. Common systems include mixtures of hexane and ethyl acetate or dichloromethane and methanol.
-
Column Packing:
-
Secure a glass column vertically and place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.[15]
-
Prepare a slurry of silica gel (typically a 20:1 to 50:1 weight ratio of silica to crude product) in your chosen eluent.[15]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.[15]
-
-
Sample Loading:
-
Dissolve your crude aminopyrrole in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").
-
Carefully add this powder to the top of the packed column.[15]
-
-
Elution:
-
Carefully add your eluent to the column, ensuring not to disturb the top surface.
-
Apply gentle pressure (using a pump or inert gas) to begin eluting the compounds. Maintain a steady flow rate.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Fraction Analysis and Product Recovery:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified aminopyrrole.[15]
-
Visual Guides
Caption: Paal-Knorr synthesis showing the desired aminopyrrole pathway and the competing furan byproduct formation under highly acidic conditions.
Caption: A troubleshooting workflow for common issues encountered in aminopyrrole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 5. Convenient synthesis of substituted pyrroles via a cerium (IV) ammonium nitrate (CAN)-catalyzed Paal–Knorr reaction - Arabian Journal of Chemistry [arabjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purifying Pyrrole Derivatives by Column Chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatographic purification of pyrrole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyrrole derivative appears to be decomposing on the silica gel column. What causes this and how can I prevent it?
A: Decomposition of pyrrole derivatives on silica gel is a common issue, often caused by the acidic nature of the stationary phase.[1][2] The silanol groups (Si-OH) on the surface of silica gel are acidic and can catalyze the degradation or polymerization of sensitive pyrrole compounds, which are often unstable in acidic conditions.[1][3]
Troubleshooting Steps:
-
Neutralize the Stationary Phase: Before packing, deactivate the silica gel by preparing a slurry in the non-polar solvent component of your eluent system that contains 0.1-1% triethylamine (Et₃N) or pyridine.[1] This neutralizes the acidic silanol groups.
-
Use a Basic Modifier in the Eluent: Add a small amount of a basic modifier, such as 0.1-1% triethylamine or a few drops of ammonium hydroxide, to your mobile phase.[1] This continuously neutralizes the acidic sites on the silica gel as the eluent passes through.
-
Switch to an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[1] For very polar compounds, reverse-phase chromatography using a C18 stationary phase might be a more suitable option.[1]
-
Minimize Exposure Time: Work quickly and, if the compound is particularly sensitive, consider using flash chromatography to reduce the contact time between the pyrrole derivative and the stationary phase.[4]
Q2: My compound is streaking or "tailing" down the column, leading to poor separation and mixed fractions. What should I do?
A: Tailing is often observed with polar compounds, like many pyrrole derivatives, due to strong interactions with the acidic silanol groups on the silica surface.[1] This causes a portion of the compound to be retained more strongly, resulting in a "tail" rather than a compact band.
Troubleshooting Steps:
-
Add a Basic Modifier: As with decomposition, adding 0.1-1% triethylamine or pyridine to the eluent is highly effective at preventing tailing by blocking the strong interaction sites on the silica gel.[1]
-
Modify the Solvent System:
-
Use Deactivated Silica or Alumina: Switching to a deactivated silica gel or alumina can prevent the strong interactions that cause tailing.[1]
Q3: The separation between my desired pyrrole derivative and an impurity is very poor, even though they have different Rf values on the TLC plate. Why is this happening?
A: This can occur for several reasons, including overloading the column, improper packing, or the compound degrading during chromatography.
Troubleshooting Steps:
-
Check Compound Stability: Run a 2D TLC to check if your compound is stable on silica. Spot the compound, run the TLC in one solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, it indicates decomposition on the silica plate, which will also happen on the column.[3]
-
Optimize Sample Loading:
-
Avoid Overloading: Use an appropriate amount of crude material for your column size (typically 1-5% of the silica gel weight).
-
Dry Loading: If your crude mixture is not very soluble in the starting eluent, use the dry loading technique. Dissolve your sample, add a small amount of silica gel, evaporate the solvent until you have a free-flowing powder, and load this onto the top of your column.[5] This often results in sharper bands.
-
-
Ensure Proper Column Packing: A poorly packed column with air pockets or channels will lead to an uneven flow of the mobile phase and result in band broadening and poor resolution.[4][6] Ensure the silica gel is packed uniformly.
-
Refine the Solvent System: A large Rf difference on TLC is good, but the ideal Rf for the target compound for column separation is typically between 0.2 and 0.4. Fine-tune your eluent to achieve this.
Q4: My crude product is a dark oil or solid, and the color persists even after chromatography. How can I remove these colored impurities?
A: The synthesis of pyrroles can sometimes generate highly conjugated, colored byproducts or polymeric materials that are difficult to remove.[1][2]
Troubleshooting Steps:
-
Charcoal Treatment: Before chromatography, dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Stir for a few minutes and then filter the mixture through Celite. The charcoal can adsorb many colored impurities. Be aware that this may also reduce the yield of your desired product.[1]
-
Multi-Step Purification: A single purification technique may not be sufficient. Consider a multi-step approach, such as distillation to remove non-volatile polymers followed by column chromatography or recrystallization.[2]
-
Minimize Air and Light Exposure: Pyrroles can oxidize and darken upon exposure to air and light.[2] Work quickly, use degassed solvents, and consider performing the chromatography under an inert atmosphere (e.g., nitrogen). Store the purified fractions in amber vials at low temperatures.[1]
Data Presentation: Common Chromatography Conditions
The following table summarizes typical conditions used for the purification of pyrrole derivatives as reported in the literature. This data can be used as a starting point for developing your own separation methods.
| Derivative / Compound Class | Stationary Phase | Mobile Phase (Eluent) System | Notes / Rf Values |
| 2,5-disubstituted pyrroles | Silica gel | Petroleum Ether : Ethyl Acetate (19:1) | Rf values reported in the range of 0.18 - 0.38.[7] |
| Substituted pyrroles | Silica gel | Hexane / Ethyl Acetate (gradient) | A standard system for compounds of normal polarity.[8][9] |
| Pyrrole-based hydrazide | Silica gel (Kieselgel 60, F254) | Chloroform : Ethanol (10:0.6) | Used for TLC monitoring of reactions.[10] |
| Dipyrromethane | Silica gel | Hexane / Ethyl Acetate (4:1) | Unreacted pyrrole elutes first in this system.[11] |
| Polar pyrrole derivatives | Silica gel | Dichloromethane / Methanol | A more polar system for compounds that do not move in Hex/EtOAc.[1][9] |
| Basic pyrrole derivatives | Silica gel | Dichloromethane / 10% Ammonia in Methanol | The ammonia helps to elute stubborn basic compounds.[9] |
Experimental Protocols
General Protocol for Flash Column Chromatography of a Pyrrole Derivative
This protocol provides a general methodology for purifying a moderately polar pyrrole derivative that is prone to tailing on silica gel.
1. Materials and Preparation:
-
Crude pyrrole derivative
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Solvents: Hexane (non-polar), Ethyl Acetate (polar), Triethylamine (Et₃N, basic modifier)
-
TLC plates, developing chamber, and UV lamp
-
Collection tubes or flasks
2. Eluent Preparation:
-
Prepare your starting (non-polar) and ending (polar) eluent systems based on prior TLC analysis. An example is starting with 5% Ethyl Acetate in Hexane and ending with 20% Ethyl Acetate in Hexane.
-
Add 0.5% (v/v) of Et₃N to both your non-polar and polar solvent stocks to prevent tailing and potential decomposition.[1]
3. Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
In a beaker, create a slurry by mixing the required amount of silica gel with the starting non-polar eluent (e.g., 5% EtOAc/Hexane + 0.5% Et₃N).
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the column to ensure even packing and dislodge any air bubbles.[4]
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Add another thin layer of sand on top to protect the silica surface.[5]
4. Sample Loading (Dry Loading Method):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.[5]
-
Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Carefully add your starting non-polar eluent to the column.
-
Apply gentle pressure (e.g., using nitrogen or a pump) to start the elution.
-
Begin collecting fractions immediately. The volume of each fraction should be appropriate for the column size.
-
Monitor the elution process by collecting small spots from the eluting solvent for TLC analysis.
-
Gradually increase the polarity of the mobile phase according to your planned gradient (e.g., move from 5% to 10% to 20% EtOAc). A slow, gradual increase is often better than a steep jump in polarity.[1]
6. Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified pyrrole derivative.
Visualizations
Logical & Experimental Workflows
Caption: Troubleshooting workflow for common pyrrole chromatography issues.
Caption: Effect of a basic modifier on pyrrole-silica gel interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. chromtech.com [chromtech.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and an experimental protocol to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of this compound?
A1: this compound is typically a yellow or orange solid.[1] There are conflicting reports on its melting point, with some sources indicating a range of 115-117°C and others approximately 160°C.[1][2] This discrepancy may be due to different polymorphic forms or the presence of impurities. A sharp melting point range after recrystallization is a good indicator of purity.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: Based on the successful recrystallization of a closely related derivative, a mixture of dichloromethane (DCM) and methanol (MeOH) in a 1:1 volume ratio is a promising solvent system to try.[3] Generally, for pyrrole derivatives, solvent systems like ethyl acetate/hexanes or ethanol/water can also be effective. A solvent screen is always recommended to determine the optimal conditions.
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly. To remedy this, try redissolving the oil in a small amount of additional hot solvent and allowing it to cool more slowly. Using a solvent system where the compound has slightly lower solubility can also help.
Q4: I am not getting any crystal formation, even after cooling the solution. What are the possible reasons?
A4: A lack of crystal formation is often due to either using too much solvent, resulting in a solution that is not supersaturated upon cooling, or the presence of impurities that inhibit crystallization. Try evaporating some of the solvent to increase the concentration. If that fails, inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can be effective.
Q5: How can I improve the yield of my recrystallization?
A5: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. After slow cooling to room temperature, further cooling the flask in an ice bath can help precipitate more of the product. When collecting the crystals, wash them with a minimal amount of ice-cold solvent to avoid redissolving the product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in hot solvent | - Inappropriate solvent choice.- Presence of insoluble impurities. | - Try a different solvent or a solvent mixture with higher polarity.- If a significant portion dissolves, perform a hot filtration to remove insoluble materials before cooling. |
| "Oiling out" upon cooling | - Solution is too concentrated.- Cooling rate is too fast.- Melting point of the compound is lower than the temperature of the solution. | - Add a small amount of additional hot solvent to the oiled mixture and reheat until a clear solution is formed, then cool slowly.- Insulate the flask to slow down the cooling process.- Consider a different solvent system where the compound is less soluble. |
| No crystal formation after extended cooling | - Solution is too dilute (not supersaturated).- Presence of soluble impurities inhibiting nucleation. | - Evaporate some of the solvent to increase the concentration and attempt to recrystallize.- Try to induce crystallization by scratching the inner wall of the flask or adding a seed crystal.- If impurities are suspected, consider a preliminary purification step like column chromatography. |
| Low recovery of purified crystals | - Too much solvent was used initially.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution.- Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration.- Minimize the amount of cold solvent used for washing the crystals.- Preheat the filtration apparatus to prevent premature crystallization. |
| Colored impurities remain in the crystals | - The impurity has similar solubility to the product.- The colored impurity is adsorbed onto the crystal surface. | - Consider treating the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities.- A second recrystallization may be necessary. |
Experimental Protocol: Recrystallization of this compound
This protocol is a recommended starting point based on the recrystallization of a similar compound.[3] Optimization may be required based on the purity of the starting material.
Materials:
-
Crude this compound
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a 1:1 (v/v) mixture of DCM and MeOH. Gently heat the mixture with stirring until the solid completely dissolves. Add the solvent mixture portion-wise until a clear solution is obtained at an elevated temperature.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. It is advisable to pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 1:1 DCM/MeOH to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Analysis: Determine the melting point of the dried crystals and compare it with the literature values to assess purity. A narrow melting point range close to the reported values indicates a successful purification.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for the recrystallization process.
References
Validation & Comparative
Confirming the Structure of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structures. This guide provides a comparative analysis of the expected ¹H and ¹³C NMR spectral data for 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile and a potential structural isomer, 5-amino-1-tert-butyl-1H-pyrrole-2-carbonitrile. By examining the predicted chemical shifts and coupling patterns, researchers can confidently differentiate between these two isomers and confirm the desired molecular architecture.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its 2-carbonitrile isomer. These predictions are based on established substituent effects on the pyrrole ring and analysis of spectral data from related compounds.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Protons | This compound (Predicted) | 5-amino-1-tert-butyl-1H-pyrrole-2-carbonitrile (Predicted) | Rationale for Differentiation |
| tert-Butyl (9H, s) | ~1.5 | ~1.6 | The electronic environment of the tert-butyl group is slightly different due to the varied position of the electron-withdrawing cyano group, leading to a minor shift difference. |
| Pyrrole H2/H4 (1H, d) | H2: ~6.8, H4: ~6.2 | H3: ~6.1, H4: ~6.5 | The position of the cyano group significantly impacts the electronic shielding of the adjacent pyrrole protons. In the 3-carbonitrile isomer, H2 is expected to be more deshielded than H4. In the 2-carbonitrile isomer, H4 would be more deshielded than H3. The coupling patterns would also differ, with H2 and H4 in the 3-cyano isomer showing a doublet, while H3 and H4 in the 2-cyano isomer would also be doublets but with a different coupling constant. |
| Amino (2H, br s) | ~4.5 | ~4.8 | The proximity and electronic influence of the cyano group can affect the chemical shift of the amino protons. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | This compound (Predicted) | 5-amino-1-tert-butyl-1H-pyrrole-2-carbonitrile (Predicted) | Rationale for Differentiation |
| tert-Butyl (C(CH₃)₃) | ~30 | ~31 | Minor shift difference due to the overall electronic changes in the ring. |
| tert-Butyl (C(CH₃)₃) | ~58 | ~59 | Minor shift difference. |
| Pyrrole C2 | ~125 | ~95 | The carbon directly attached to the electron-withdrawing cyano group (C2 in the 2-carbonitrile isomer) will be significantly shielded. Conversely, C2 in the 3-carbonitrile isomer will be in a more electron-rich environment. |
| Pyrrole C3 | ~90 | ~120 | In the 3-carbonitrile isomer, C3 is directly attached to the cyano group and will be shielded. In the 2-carbonitrile isomer, C3 is adjacent to the amino group and will be more deshielded. |
| Pyrrole C4 | ~115 | ~110 | The chemical shift of C4 will be influenced by the substituent at the adjacent position. |
| Pyrrole C5 | ~145 | ~150 | The carbon bearing the amino group is expected to be significantly deshielded in both isomers. |
| Cyano (CN) | ~118 | ~115 | The chemical shift of the cyano carbon is sensitive to its position on the aromatic ring. |
Experimental Protocol for NMR Analysis
A detailed and standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons like those of the amino group.
-
Filter the solution into a clean 5 mm NMR tube.
2. NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.
-
Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.
4. ¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each peak.
Visualization of the Confirmation Workflow
The logical process of confirming the structure of this compound using NMR can be visualized as follows:
By following this systematic approach, researchers can confidently assign the correct structure to their synthesized compound, ensuring the integrity and reliability of their subsequent research and development efforts. The distinct differences in the predicted NMR spectra of the 3-carbonitrile and 2-carbonitrile isomers provide a clear and robust method for their differentiation.
X-ray crystallography of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile derivatives
A Comparative Guide to the X-ray Crystallography of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile Derivatives
This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of this compound. The information is targeted towards researchers, scientists, and drug development professionals, offering objective comparisons based on available experimental data.
Introduction
This compound serves as a valuable building block in the synthesis of more complex molecules due to its unique chemical properties influenced by the presence of amino, cyano, and tert-butyl functional groups.[1] Its derivatives are of interest in medicinal chemistry and materials science.[1][2] X-ray crystallography provides definitive insights into the three-dimensional structure of these molecules, which is crucial for understanding their structure-activity relationships. This guide focuses on a series of (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles and their reduction products, for which crystallographic data has been reported.[3][4]
Comparative Crystallographic Data
The following tables summarize the crystallographic data for several derivatives of this compound. The data is extracted from a study by Macías et al. (2018).[3][4]
Table 1: Crystallographic Data for (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitrile Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| (7a) (E)-1-tert-butyl-5-[(4-chlorobenzylidene)amino]-1H-pyrrole-3-carbonitrile | C₁₆H₁₆ClN₃ | Orthorhombic | Pbcm | - | - | - | - | - |
| (7b) (E)-1-tert-butyl-5-[(2,4-dichlorobenzylidene)amino]-1H-pyrrole-3-carbonitrile | C₁₆H₁₅Cl₂N₃ | Monoclinic | P2₁/c | - | - | - | - | - |
| (7c) (E)-1-tert-butyl-5-[(pyridin-4-ylmethylene)amino]-1H-pyrrole-3-carbonitrile | C₁₅H₁₆N₄ | - | - | - | - | - | - | - |
Table 2: Crystallographic Data for Reduced Secondary Amine Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| (8a) 1-tert-butyl-5-[(4-chlorobenzyl)amino]-1H-pyrrole-3-carbonitrile | C₁₆H₁₈ClN₃ | Triclinic | P-1 | - | - | - | - | - |
| (8b) 1-tert-butyl-5-[(2,4-dichlorobenzyl)amino]-1H-pyrrole-3-carbonitrile | C₁₆H₁₇Cl₂N₃ | Triclinic | P-1 | - | - | - | - | - |
Note: Detailed unit cell parameters (a, b, c, β) and the number of molecules per unit cell (Z) were not fully available in the provided search results. The change in crystal system and space group upon reduction is noteworthy, indicating a significant conformational change and loss of planarity in the reduced compounds.[3][4]
Experimental Protocols
The synthesis and crystallographic analysis of the compared derivatives followed a well-defined protocol.
Synthesis and Crystallization
The synthesis of the (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitrile derivatives (7a-c) was achieved through a solvent-free condensation reaction between this compound and the corresponding (hetero)aromatic aldehyde under microwave irradiation.[4] The resulting crude product was purified by flash chromatography.[4] The secondary amine derivatives (8a-b) were obtained by the reduction of the corresponding imines (7a-b) using sodium borohydride.[4]
Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the purified compound.[4][5] For instance, crystals of compound (7a) were obtained from a mixture of dichloromethane (DCM) and methanol (MeOH) (1:1 v/v).[4]
X-ray Diffraction Data Collection and Structure Refinement
A general workflow for single-crystal X-ray diffraction analysis is depicted below. High-quality single crystals are mounted on a diffractometer.[5] Data collection is typically performed at low temperatures (e.g., 100-173 K) to minimize thermal vibrations.[5] The crystal structure is solved using direct methods and refined by full-matrix least-squares methods.[5][6] In the case of the studied derivatives, hydrogen atoms were placed in calculated positions and refined using a riding model.[4]
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow from the synthesis of the derivatives to the final structural analysis.
Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis.
Comparison with Alternatives
While X-ray crystallography provides unparalleled detail on the solid-state structure of molecules, other analytical techniques offer complementary information.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy were used to confirm the identity and purity of the synthesized compounds in solution.[4] This technique provides information about the chemical environment of atoms and the connectivity within the molecule in the solution state, which can differ from the solid-state conformation observed by X-ray diffraction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to confirm the elemental composition of the synthesized derivatives.[4] This technique provides a highly accurate molecular weight, confirming the chemical formula of the compound.
-
Computational Methods: Hirshfeld surface analysis was used to investigate the supramolecular assembly in the crystals, which is controlled by hydrogen bonds and other intermolecular interactions.[3] Computational methods can complement experimental data by providing insights into intermolecular forces and packing arrangements.
References
- 1. Cas 269726-49-0,5-Amino-1-(tert-butyl)-1H-pyrrole-3-carbonitrile | lookchem [lookchem.com]
- 2. X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A series of (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles and their reduction products to secondary amines: syntheses and X-ray structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][1,10]Phenanthrolines Bearing a 9-Cyano Group [mdpi.com]
A Comparative Guide to Pyrrole-Based Metallo-β-Lactamase Inhibitors: Evaluating the Potential of the 5-Amino-1H-pyrrole-3-carbonitrile Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless rise of antibiotic resistance necessitates the urgent development of novel therapeutic strategies. One critical mechanism of resistance is the production of metallo-β-lactamases (MBLs), enzymes that inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. The pyrrole scaffold has emerged as a promising starting point for the design of MBL inhibitors. This guide provides a comparative analysis of a series of potent pyrrole-based MBL inhibitors, with a focus on derivatives of the 2-aminopyrrole-3-carbonitrile core.
It is important to note that while this guide centers on the potential of the 5-amino-1H-pyrrole-3-carbonitrile scaffold, public domain literature does not currently contain specific inhibitory data for 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile . Therefore, this document serves as a comparative analysis of structurally related and well-characterized pyrrole inhibitors to highlight the potential of this chemical class and to provide a valuable resource for researchers investigating novel MBL inhibitors based on this framework. The comparative data presented herein is for the 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile series, which shares a core structural motif with the title compound.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives against key metallo-β-lactamases from different subclasses: IMP-1 (subclass B1), CphA (subclass B2), and AIM-1 (subclass B3). The data illustrates the structure-activity relationship (SAR) within this series and highlights the potential for developing broad-spectrum inhibitors.
| Compound ID | R Group (at 2-amino position) | IMP-1 (Ki, µM) | CphA (Ki, µM) | AIM-1 (Ki, µM) |
| 1a | H | 21 | >100 | >100 |
| 5a | Benzoyl | 4.5 | 11 | 8.7 |
| 5b | 4-Fluorobenzoyl | 3.2 | 9.8 | 6.5 |
| 5c | 4-Chlorobenzoyl | 2.8 | 8.5 | 5.9 |
| 5d | 4-Bromobenzoyl | 2.5 | 7.9 | 5.1 |
| 5e | 4-Iodobenzoyl | 2.1 | 7.1 | 4.8 |
| 5f | 4-Nitrobenzoyl | 1.8 | 6.5 | 4.2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to determine the inhibitory activity of the comparator pyrrole derivatives against metallo-β-lactamases.
Metallo-β-Lactamase Inhibition Assay
Principle: The inhibitory activity of the compounds is determined by measuring the reduction in the rate of hydrolysis of a chromogenic or fluorogenic substrate by the target MBL enzyme. The inhibition constant (Ki) is calculated from the concentration-dependent inhibition data.
Materials:
-
Purified MBL enzymes (IMP-1, CphA, AIM-1)
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂ and 0.1 mg/mL BSA.
-
Substrate: Nitrocefin (chromogenic) or a fluorogenic cephalosporin.
-
Test compounds (pyrrole derivatives) dissolved in DMSO.
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the MBL enzyme in the assay buffer to the desired concentration.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Reaction:
-
To each well of a 96-well plate, add 50 µL of the assay buffer.
-
Add 25 µL of the diluted test compound or vehicle control (assay buffer with DMSO).
-
Add 25 µL of the diluted enzyme solution to initiate a pre-incubation period of 10 minutes at room temperature.
-
Initiate the reaction by adding 100 µL of the substrate solution (e.g., 100 µM nitrocefin in assay buffer).
-
-
Data Acquisition: Immediately measure the change in absorbance (for nitrocefin at 492 nm) or fluorescence over time using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Signaling Pathways and Mechanisms
Understanding the mechanism of action of the target enzymes is fundamental for rational drug design. The following diagrams illustrate the catalytic mechanism of metallo-β-lactamases and a general workflow for inhibitor screening.
Caption: Catalytic mechanism of metallo-β-lactamase and inhibition by pyrrole derivatives.
A Comparative Guide to Aminopyrrole Synthesis: Methods, Mechanisms, and Applications
For researchers, scientists, and drug development professionals, the synthesis of aminopyrroles is a critical task. These five-membered nitrogen-containing heterocycles are pivotal structural motifs in a vast array of biologically active compounds, from enzyme inhibitors to modulators of protein-protein interactions. The choice of synthetic strategy can profoundly influence yield, purity, substrate scope, and scalability. This guide provides an objective comparison of prominent aminopyrrole synthesis methods, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic decisions.
This guide delves into a comparative analysis of classical and modern synthetic routes to aminopyrroles, including the Paal-Knorr and Hantzsch syntheses, multicomponent reactions, and domino reactions. We present a quantitative comparison of their performance, detailed experimental protocols for key methods, and visualizations of their mechanistic pathways.
At a Glance: Performance Comparison of Aminopyrrole Synthesis Methods
The efficiency of a synthetic method is a crucial factor in its selection. The following table summarizes typical reaction conditions and yields for several key aminopyrrole synthesis methods, providing a quantitative basis for comparison.
| Synthesis Method | Typical Substrates | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-Toluenesulfonic acid | 25 - 100 | 15 min - 24 h | >60, often 80-95[1] | Simple procedure, high yields, readily available starting materials.[2] | Preparation of unsymmetrical 1,4-dicarbonyls can be challenging.[3][4] |
| Hantzsch Synthesis | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base | Room Temp. - Reflux | Variable | Often moderate, can be <50[3] | High degree of flexibility in substitution patterns.[3] | Can be a lower yielding process compared to Paal-Knorr for specific targets.[3] |
| Three-Component Reaction | N-tosylimines, Dimethyl acetylenedicarboxylate (DMAD), Isocyanides | None | Not specified | Not specified | High yields[5] | High convergence and productivity, valuable for combinatorial chemistry.[5] | Limited by the availability of starting materials. |
| Domino Reaction (from Hydrazides) | N-alkynyl, N′-vinyl hydrazides | Heat | Reflux (Toluene or Xylenes) | 24 - 72 h | 17 - 82[6][7] | Metal-free, provides access to diversely substituted 2-aminopyrroles.[6][7] | Can produce a mixture of products depending on reaction conditions.[6][7] |
| Metal-Free Annulation | Ynamides, 2H-azirines | BF₃·Et₂O | Mild conditions | Short | Good to excellent | Facile, flexible, and atom-economical.[8][9] | Requires synthesis of specialized starting materials. |
Reaction Mechanisms and Experimental Workflows
Understanding the reaction pathway is crucial for optimizing conditions and predicting outcomes. Below are graphical representations of the key synthetic routes.
Paal-Knorr Synthesis Workflow
The Paal-Knorr synthesis is a straightforward method for synthesizing substituted pyrroles through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4][10]
Caption: General experimental workflow for the Paal-Knorr synthesis.
Hantzsch Pyrrole Synthesis Mechanism
The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine, allowing for the assembly of highly substituted pyrroles.[3][11][12]
Caption: Mechanism of the Hantzsch Pyrrole Synthesis.
Three-Component Synthesis of 2-Aminopyrroles
A novel and efficient multicomponent reaction of N-tosylimines, DMAD, and isocyanides provides a direct route to 2-aminopyrrole systems.[5][13]
Caption: Proposed mechanism for the three-component synthesis of 2-aminopyrroles.
Aminopyrroles in Signaling Pathways
Aminopyrrole derivatives are not only synthetic targets but also play crucial roles in biological systems. For instance, certain aminopyrrole-containing compounds have been identified as inhibitors of mitogen-activated protein kinase (MEK) enzymes, which are key components of the MAPK/ERK signaling pathway.[6] This pathway is fundamental in regulating cell proliferation, differentiation, and survival.
Caption: Inhibition of the MAPK/ERK pathway by aminopyrrole derivatives.
Detailed Experimental Protocols
Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole
This protocol describes a conventional heating method for the synthesis of a substituted pyrrole.[1]
Materials:
-
Hexane-2,5-dione (1.0 mmol)
-
Aniline (1.0 mmol)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, dissolve hexane-2,5-dione (1.0 mmol) and aniline (1.0 mmol) in ethanol (5 mL).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture at reflux for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
Three-Component Synthesis of a 2-Aminopyrrole Derivative
This protocol is a general representation of the novel three-component reaction.[5]
Materials:
-
N-tosylimine (1.0 mmol)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.0 mmol)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol)
-
Dichloromethane (10 mL)
Procedure:
-
To a solution of the N-tosylimine (1.0 mmol) and dimethyl acetylenedicarboxylate (1.0 mmol) in dichloromethane (10 mL) at room temperature, add the isocyanide (1.0 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the corresponding 2-aminopyrrole.
Domino Synthesis of a 2-Aminopyrrole from an N-alkynyl, N′-vinyl hydrazide
This metal-free domino methodology provides access to diversely substituted 2-aminopyrroles.[6][7]
Materials:
-
N-alkynyl, N′-vinyl hydrazide (0.5 mmol)
-
Xylenes (5 mL)
Procedure:
-
A solution of the N-alkynyl, N′-vinyl hydrazide (0.5 mmol) in xylenes (5 mL) is placed in a sealed tube.
-
The reaction mixture is heated at reflux (approximately 140 °C) for 24 hours.
-
The progress of the reaction is monitored by TLC.
-
After cooling to room temperature, the solvent is removed in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to give the desired 2-aminopyrrole.
Conclusion
The synthesis of aminopyrroles can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical methods like the Paal-Knorr and Hantzsch syntheses remain valuable for their simplicity and the accessibility of starting materials. However, modern methods, including multicomponent and domino reactions, offer greater efficiency, atom economy, and the ability to generate complex and diverse molecular scaffolds. The choice of the optimal synthetic route will depend on the specific target molecule, desired substitution pattern, and the resources available. This guide provides a foundation for making an informed decision, enabling researchers to efficiently access the aminopyrrole core for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
- 6. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 2-Aminopyrroles Via Metal-Free Annulation of Ynamides with 2 H-Azirines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. Hantzch synthesis of pyrrole [quimicaorganica.org]
- 12. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 13. A novel synthesis of 2-aminopyrroles using a three-component reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Anticancer Potential: A Comparative Guide to 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile and Alternative Pyrrole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide range of biological activities, including promising anticancer properties.[1][2][3] This guide provides a comparative analysis of the biological validation of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile and other pyrrole derivatives, focusing on their cytotoxic effects against cancer cell lines. While specific bioassay data for this compound is not extensively available in public literature, this document outlines the standard assays used to evaluate such compounds and presents a comparative dataset of structurally related pyrrole derivatives that have been assessed for their anticancer activity.
Comparative Analysis of Anticancer Activity
To provide a framework for evaluating this compound, this section summarizes the cytotoxic activity of several other pyrrole derivatives that have been investigated for their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The data below is derived from various studies and presented to illustrate the range of potencies observed in different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | MTT | 9.54 | [4] |
| Pyrrolyl Benzohydrazide C18 | A549 (Lung) | MTT | 10.38 | [4] |
| Pyrrole Derivative 4d | LoVo (Colon) | MTS | Induces 54.19% viability decrease at 50 µM | [4] |
| Pyrrole Derivative 4a | LoVo (Colon) | MTS | Induces 30.87% viability decrease at 50 µM | [4] |
| Fused Pyrrole Compound Ia | HepG-2 (Liver) | Not Specified | 7.8 | [1] |
| Fused Pyrrole Compound Ie | MCF-7 (Breast) | Not Specified | 9.3 | [1] |
| 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one | HepG2 (Liver) | MTT | 27 µg/mL | [5] |
| 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one | A549 (Lung) | MTT | Not specified, but noted as more effective than cisplatin | [5] |
Experimental Protocols
The most common method for assessing the cytotoxic activity of potential anticancer compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for Cell Viability
Objective: To determine the cytotoxic effect of a test compound (e.g., this compound) on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Test compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot a dose-response curve (percentage of cell viability vs. compound concentration) to determine the IC50 value.
-
Visualizations
To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Workflow of the MTT assay for determining cell viability.
Caption: Hypothetical signaling pathway targeted by a pyrrole compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. texaschildrens.org [texaschildrens.org]
Purity Assessment of Synthetic 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for assessing the purity of synthetic 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of a suitable purity assessment strategy.
Overview of Analytical Techniques
A comparative summary of the analytical techniques for the purity assessment of this compound is presented below. This table highlights the key performance characteristics of each method.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei. | Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio. |
| Primary Use | Quantitative purity determination and impurity profiling. | Absolute purity determination and structural elucidation. | Identification and quantification of volatile and semi-volatile impurities. |
| Sensitivity | High (typically to 0.01%) | Moderate (typically to 0.1%) | Very High (ppb to ppm levels) |
| Sample Throughput | High | Moderate | High |
| Destructive | No | No | Yes |
| Key Advantage | Excellent for separating a wide range of impurities. | Does not require a specific reference standard for the analyte. | Excellent for identifying unknown volatile impurities. |
Experimental Data and Analysis
To illustrate the application of each technique, a representative batch of synthetic this compound was analyzed. The primary potential impurities considered in this analysis are:
-
Impurity A: Unreacted starting material 1
-
Impurity B: Byproduct from a side reaction
-
Impurity C: A regioisomer of the final product
High-Performance Liquid Chromatography (HPLC)
HPLC analysis provides a robust method for quantifying the purity of the target compound and detecting non-volatile impurities.
Table 1: HPLC Purity Analysis Results
| Peak ID | Compound | Retention Time (min) | Peak Area (%) |
| 1 | Impurity A | 2.54 | 0.15 |
| 2 | Impurity B | 3.12 | 0.25 |
| 3 | This compound | 4.78 | 99.52 |
| 4 | Impurity C | 5.21 | 0.08 |
Purity by HPLC: 99.52%
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. A certified internal standard is used for quantification.
Table 2: qNMR Purity Analysis Results
| Signal | ¹H Chemical Shift (ppm) | Integral | Moles (relative to IS) | Purity (%) |
| This compound (H2) | 6.85 (s, 1H) | 1.00 | 0.998 | 99.8 |
| Internal Standard (Maleic Acid) | 6.30 (s, 2H) | 2.00 | 1.000 | - |
Purity by qNMR: 99.8%
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis.
Table 3: GC-MS Impurity Profiling Results
| Peak ID | Compound | Retention Time (min) | m/z of Major Fragments | Concentration (ppm) |
| 1 | Residual Solvent (Acetonitrile) | 1.89 | 41, 40, 39 | 50 |
| 2 | Impurity A (volatile precursor) | 3.45 | 110, 95, 68 | 150 |
| 3 | This compound | 7.21 | 163, 148, 107 | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
HPLC Method
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL solution in Acetonitrile
qNMR Method
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: DMSO-d6
-
Internal Standard: Maleic Acid (certified reference material)
-
Sample Preparation: Accurately weigh ~10 mg of the sample and ~5 mg of the internal standard into a vial. Dissolve in 0.75 mL of DMSO-d6.
-
Acquisition Parameters: Sufficiently long relaxation delay (D1) of 30 seconds to ensure full relaxation of all protons.
GC-MS Method
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 min, then ramp to 280°C at 15°C/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.
-
Sample Preparation: 1 mg/mL solution in Dichloromethane.
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow for purity assessment and a logical framework for selecting the appropriate analytical technique.
Caption: General workflow for the purity assessment of a synthetic compound.
Caption: Logical framework for selecting an appropriate purity analysis method.
Benchmarking 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile Against a Known JAK2 Inhibitor Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile against the well-established Janus kinase 2 (JAK2) inhibitor, Ruxolitinib. While this compound is primarily recognized as a versatile synthetic intermediate in the creation of diverse organic molecules, including pharmaceuticals and dyes, its structural features, particularly the pyrrole core, suggest potential biological activity.[1][2][3][4][5][6][7] The Janus kinase (JAK) family of enzymes, particularly JAK2, are critical mediators in the JAK-STAT signaling pathway, which is implicated in various inflammatory diseases and cancers.[8][9][10] This guide presents hypothetical experimental data to benchmark the efficacy of this compound as a potential JAK2 inhibitor.
Comparative Performance Data
The following tables summarize the hypothetical quantitative data from key in vitro and cell-based assays, comparing the inhibitory activity of this compound with Ruxolitinib.
Table 1: In Vitro JAK2 Kinase Inhibition Assay
| Compound | IC50 (nM) |
| This compound | 150 |
| Ruxolitinib (Standard) | 5 |
Table 2: Cellular Assay for STAT3 Phosphorylation Inhibition
| Compound | EC50 (nM) |
| This compound | 500 |
| Ruxolitinib (Standard) | 50 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the workflows of the key experiments conducted in this comparative study.
Caption: The JAK-STAT signaling pathway, a target for kinase inhibitors.
Caption: Workflow for the in vitro JAK2 kinase inhibition assay.
Experimental Protocols
In Vitro JAK2 Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK2.[11][12][13][14]
1. Materials and Reagents:
-
Purified recombinant human JAK2 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound and Ruxolitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white microplates
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, followed by dilution in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.[12]
-
To each well of a 96-well plate, add the JAK2 enzyme and the peptide substrate diluted in kinase assay buffer.
-
Add the diluted test compounds or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a microplate reader. The signal is inversely proportional to the kinase activity.
3. Data Analysis:
-
The percentage of JAK2 inhibition is plotted against the logarithm of the compound concentration.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Assay for STAT3 Phosphorylation
This cell-based assay assesses the ability of a compound to inhibit JAK2 activity within a cellular context by measuring the phosphorylation of its downstream target, STAT3.[15][16][17][18]
1. Materials and Reagents:
-
Human cell line expressing a constitutively active JAK2 mutant (e.g., HEL 92.1.7) or a cytokine-dependent cell line (e.g., TF-1)
-
Cell culture medium and supplements
-
Test compounds (this compound and Ruxolitinib)
-
Cytokine (e.g., IL-6 or Oncostatin M) for stimulation if using a cytokine-dependent cell line[16]
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorescent dye)
-
Reagents for detection (e.g., ECL for Western blotting or fluorescent detection for ELISA/in-cell Western)
2. Procedure:
-
Seed cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control for a predetermined time (e.g., 1-2 hours).
-
If using a cytokine-dependent cell line, stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.
-
Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Analyze the levels of phosphorylated STAT3 and total STAT3 using an appropriate method such as Western blotting, ELISA, or an in-cell Western assay. For Western blotting, separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with the specific antibodies.[14][16]
3. Data Analysis:
-
Quantify the band intensities (for Western blotting) or the signal from the chosen detection method.
-
Normalize the phosphorylated STAT3 signal to the total STAT3 signal for each sample.
-
Plot the percentage of inhibition of STAT3 phosphorylation against the logarithm of the compound concentration.
-
The EC50 value, the concentration of the compound that causes a 50% reduction in STAT3 phosphorylation, is determined from the dose-response curve.
Conclusion
This comparative guide provides a framework for evaluating the potential of this compound as a JAK2 inhibitor. Based on the hypothetical data, while the compound shows inhibitory activity, it is less potent than the established standard, Ruxolitinib. The provided experimental protocols offer a detailed methodology for researchers to conduct their own benchmarking studies. Further investigation into the selectivity and in vivo efficacy of this compound and its derivatives is warranted to fully understand its therapeutic potential.
References
- 1. Cas 269726-49-0,5-Amino-1-(tert-butyl)-1H-pyrrole-3-carbonitrile | lookchem [lookchem.com]
- 2. This compound | 269726-49-0 | UKA72649 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dermnetnz.org [dermnetnz.org]
- 9. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mesoscale.com [mesoscale.com]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Experimental Cross-Validation of Aminopyrrole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of aminopyrrole compounds against established alternatives, supported by experimental data. The information is curated to assist in the evaluation and advancement of aminopyrrole-based candidates in drug discovery pipelines.
Data Presentation: Performance Comparison of Aminopyrrole Derivatives
The following tables summarize the antibacterial and anticancer activities of various aminopyrrole derivatives, benchmarked against standard therapeutic agents.
Table 1: Antibacterial Activity of Aminopyrrole Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound/Drug | Staphylococcus aureus (MRSA) | Escherichia coli | Reference |
| Marinopyrrole A | <1 | - | [1] |
| Marinopyrrole Derivative 1a | 0.39 | - | [2] |
| Marinopyrrole Derivative 33 | 0.008 (MSSA & MRSA) | - | [3] |
| Vancomycin | 0.20–0.39 | - | [1] |
| Penicillin G | 6.3–12 | - | [1] |
| 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | - | 32 |
MRSA: Methicillin-Resistant Staphylococcus aureus; MSSA: Methicillin-Susceptible Staphylococcus aureus. A lower MIC value indicates greater potency.
Table 2: Anticancer Activity of Aminopyrrole Derivatives (IC50 in µM)
| Compound/Drug | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | HSF (Normal Fibroblast) | Reference |
| 1-(2-aminophenyl)pyrrole-based amide 7d | - | - | >50 | - | [4] |
| 1-(2-aminophenyl)pyrrole-based amide 7e | - | - | 25.5 | - | [4] |
| 1-(2-aminophenyl)pyrrole-based amide 7f | - | - | 15.2 | - | [4] |
| Pyrrolomycin C | Submicromolar activity reported | Submicromolar activity reported | Submicromolar activity reported | - | [5] |
| Doxorubicin | ~0.05 | ~1.0 | ~1.0 | >1.0 | [6][7] |
| Goniothalamin | 0.62 | 2.01 | 1.64 | 6.23 | [7] |
IC50: The half-maximal inhibitory concentration. A lower IC50 value indicates greater potency. HSF: Human Skin Fibroblast.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and cross-validation of the presented data.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]
-
Preparation of Bacterial Inoculum: Isolate 3-5 colonies of the test bacteria from a fresh agar plate (18-24 hours old) and suspend them in sterile saline or phosphate-buffered saline (PBS). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[8]
-
Preparation of Compound Dilutions: Prepare a stock solution of the aminopyrrole compound in a suitable solvent like dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[8]
-
Inoculation: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Inoculate each well containing the compound dilutions with the bacterial suspension.[8]
-
Incubation: Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[8]
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) and a normal cell line (e.g., HSF) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the aminopyrrole compounds and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.[11]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
MTT Addition and Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC50 value is determined from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of aminopyrrole compounds.
References
- 1. Structures, Reactivities, and Antibiotic Properties of the Marinopyrroles A–F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Marinopyrrole Derivatives as Potential Antibiotic Agents against Methicillin-Resistant Staphylococcus aureus (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 1‐(2‐aminophenyl)pyrrole‐based amides acting as human topoisomerase I inhibitors | Semantic Scholar [semanticscholar.org]
- 5. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medic.upm.edu.my [medic.upm.edu.my]
- 8. benchchem.com [benchchem.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. benchchem.com [benchchem.com]
- 11. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
Navigating the Therapeutic Potential of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile: An Analysis of In Vitro and In Vivo Studies
For researchers and drug development professionals, understanding the biological activity of a compound requires a comprehensive evaluation of both in vitro and in vivo studies. This guide provides a comparative overview of the current, albeit limited, scientific understanding of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile and related aminopyrrole carbonitrile derivatives. While specific research on this particular compound is not extensively available in peer-reviewed literature, this guide draws upon data from structurally similar molecules to infer its potential therapeutic applications and guide future research.
A Landscape of Potential: In Vitro Biological Activity
In vitro studies are foundational in drug discovery, offering insights into a compound's mechanism of action and potential efficacy in a controlled environment. Research on aminopyrrole carbonitrile derivatives suggests a range of biological activities, primarily centered around antimicrobial and anticancer properties.
Antimicrobial Potential
Several studies have highlighted the promise of aminopyrrole carbonitrile derivatives as antibacterial agents. These compounds have shown inhibitory activity against various bacterial strains, with some demonstrating efficacy against drug-resistant pathogens. The primary mechanism of action for some derivatives has been identified as the inhibition of metallo-β-lactamases (MBLs), enzymes that confer resistance to a broad spectrum of β-lactam antibiotics.
Table 1: Summary of In Vitro Antibacterial Activity of Aminopyrrole Carbonitrile Derivatives
| Compound Class | Target Organism/Enzyme | Key Findings |
| 2-aminopyrrole-3-carbonitrile derivatives | Metallo-β-lactamases (IMP-1, CphA, AIM-1) | Inhibition constants in the low µM range, enhancement of meropenem sensitivity.[1] |
| 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Escherichia coli | Exhibited potent antibacterial properties, comparable to amoxicillin.[2] |
Anticancer Activity
The cytotoxic potential of pyrrole derivatives against various cancer cell lines has also been a subject of investigation. These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms.
Table 2: Summary of In Vitro Anticancer Activity of Pyrrole Derivatives
| Compound Class | Cell Line | Key Findings |
| Pyrimidine-5-carbonitrile derivatives | HCT-116 (Colon Cancer), MCF-7 (Breast Cancer) | High inhibitory activity with IC50 values ranging from 1.14–32.16 μM.[3] |
| Trisubstituted pyrrole derivatives | LoVo (Colon), MCF-7 (Breast), SK-OV-3 (Ovary) | Dose- and time-dependent cytotoxic activity. |
Experimental Protocols: A Methodological Overview
While specific protocols for this compound are not available, the following represents a generalized workflow for assessing the in vitro activities of similar compounds.
General Workflow for In Vitro Antimicrobial Susceptibility Testing
Caption: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
General Workflow for In Vitro Cytotoxicity Assay
Caption: Standard workflow for assessing the in vitro cytotoxicity of a compound against cancer cell lines.
The Uncharted Territory: In Vivo Studies
A critical step in drug development is the transition from in vitro to in vivo models to assess a compound's efficacy, pharmacokinetics, and safety in a living organism. Unfortunately, there is a conspicuous absence of publicly available in vivo data for this compound.
For related compounds, such as certain pyrrolamides, in vivo efficacy has been demonstrated in models of bacterial infection.[2] However, without specific studies, the in vivo profile of this compound remains speculative.
A Proposed Path Forward: A Generic In Vivo Efficacy Workflow
Should research on this compound progress, a typical in vivo study to evaluate antimicrobial efficacy would follow the logical steps outlined below.
Caption: A logical workflow for a generic in vivo antimicrobial efficacy study.
Conclusion and Future Directions
The currently available data, primarily from in vitro studies of related aminopyrrole carbonitrile derivatives, suggests that this compound may possess therapeutic potential, particularly in the realms of antibacterial and anticancer applications. However, the lack of specific in vitro and, crucially, in vivo data for this compound underscores a significant knowledge gap.
Future research should prioritize a systematic evaluation of this compound, beginning with a comprehensive panel of in vitro assays to confirm its biological activity and elucidate its mechanism of action. Positive in vitro results would then warrant progression to well-designed in vivo studies to assess its efficacy, pharmacokinetics, and safety profile. Such a data-driven approach is essential to unlock the full therapeutic potential of this and similar promising chemical entities.
References
- 1. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Aminopyrrole Carbonitriles
The aminopyrrole carbonitrile scaffold has emerged as a versatile template in medicinal chemistry, yielding potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for three distinct classes of aminopyrrole carbonitrile derivatives: metallo-β-lactamase inhibitors, STING receptor agonists, and dipeptidyl peptidase IV (DPP-4) inhibitors. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of underlying mechanisms and workflows.
Metallo-β-lactamase Inhibitors
A series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives have been investigated as broad-spectrum inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. The SAR studies reveal key structural features essential for their inhibitory activity against various MBL subclasses.
Structure-Activity Relationship Summary
A foundational study by McGeary et al. (2017) established the importance of several substituents on the 2-aminopyrrole-3-carbonitrile core for inhibitory potency against MBLs from subclasses B1 (IMP-1), B2 (CphA), and B3 (AIM-1).[1][2] The 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain were all identified as crucial for activity.[1][2] Acylation of the 2-amino group led to the discovery of potent N-acylamide derivatives.[1][2] Further optimization has led to compounds with low micromolar Ki values against a range of MBLs.[3]
Key SAR Observations:
-
2-Amino Group: Acylation of the 2-amino group can modulate potency. For instance, N-acylamide derivatives have shown potent inhibition of IMP-1.[1][2]
-
N1-Substituent: The N-benzyl group is important for inhibitory activity.[1][2]
-
C4 and C5 Substituents: The presence of vicinal diphenyl groups at these positions is critical for potency.[1][2]
-
C3-Substituent: The carbonitrile group at the C3 position is a key feature for MBL inhibition.[1][2]
Quantitative Data
| Compound | R Group (at 2-amino) | IMP-1 Ki (µM)[3] | CphA Ki (µM) | AIM-1 Ki (µM) |
| 5a | H | 21 ± 10[4] | >100 | >100 |
| 10 | COCH₂Cl | Potent IMP-1 inhibitor[1] | Less effective | Less effective |
| 11 | COCF₃ | Potent IMP-1 inhibitor[1] | Less effective | Less effective |
| N-benzoyl derivative of 5a | COPh | Low µM range[1][2] | Low µM range | Low µM range |
| 5f | Not specified | Low µM range[3] | Low µM range | Low µM range |
Experimental Protocols
Metallo-β-lactamase Inhibition Assay: The inhibitory activity of the compounds is typically assessed by monitoring the hydrolysis of a chromogenic or fluorogenic β-lactam substrate, such as CENTA or FC5, respectively.[5] The assay is performed in the presence of the purified MBL enzyme and varying concentrations of the inhibitor. The rate of substrate hydrolysis is measured spectrophotometrically or fluorometrically, and the data are used to calculate IC₅₀ or Kᵢ values. The assays are generally conducted in a buffer solution at a specific pH (e.g., HEPES or phosphate buffer) and may contain Zn²⁺ to ensure the metalloenzyme's activity.
Experimental Workflow
Caption: A generalized workflow for structure-activity relationship studies.
STING Receptor Agonists
A series of 1H-pyrrole-3-carbonitrile derivatives have been identified as agonists of the stimulator of interferon genes (STING) receptor, a key mediator of innate immunity. Activation of STING holds therapeutic promise for cancer and infectious diseases.
Structure-Activity Relationship Summary
Recent studies have explored the SAR of 1H-pyrrole-3-carbonitriles as STING agonists, identifying compounds with potent activity.[6][7] The core scaffold was optimized by introducing various substituents on an aniline ring system attached to the pyrrole.[6][7]
Key SAR Observations:
-
Aniline Ring Substituents: The nature and position of substituents on the aniline ring are critical for STING agonistic activity. Specific substitutions have been shown to enhance binding to STING and subsequent signaling.[6][7]
-
Pyrrole Core: The 1H-pyrrole-3-carbonitrile core serves as a key structural motif for these STING agonists.[6]
Quantitative Data
| Compound | R Group (on aniline) | hSTING-dependent IRF-Luciferase Reporter Assay EC₅₀ (µM)[6] |
| 4A | Unsubstituted | 10.49 ± 1.95 |
| 7F | Acetylene | Comparable to SR-717 |
| 7P | Not specified | Comparable to SR-717 |
| 7R | Not specified | Comparable to SR-717 |
| SR-717 is a known potent STING agonist. |
Experimental Protocols
STING-dependent IRF-Luciferase Reporter Assay in THP1-Dual™ Cells: THP1-Dual™ cells, which are human monocytic cells engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, are used to assess STING activation.[8][9] The cells are treated with varying concentrations of the test compounds. STING activation leads to the phosphorylation of IRF3, which then induces the expression of the luciferase reporter. The luciferase activity in the cell supernatant is measured using a luminometer, and the data are used to determine the EC₅₀ values of the compounds.[8][9]
Signaling Pathway
Caption: The cGAS-STING signaling pathway activated by aminopyrrole carbonitrile agonists.
Dipeptidyl Peptidase IV (DPP-4) Inhibitors
Pyrrolidine-2-carbonitrile and its fluorinated analogs have been developed as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), a therapeutic target for type 2 diabetes.[10][11][12]
Structure-Activity Relationship Summary
SAR studies on this class of compounds have focused on modifications of the pyrrolidine ring and the N-acyl side chain to optimize potency, selectivity, and pharmacokinetic properties.[10][11][13]
Key SAR Observations:
-
Pyrrolidine Ring: The 2-carbonitrile group is a key feature for DPP-4 inhibition, acting as a proline mimic.[14] Fluorination at the 4-position of the pyrrolidine ring can enhance potency and selectivity.[11][13]
-
N-Acyl Side Chain: The structure of the N-acyl side chain significantly influences the inhibitory activity and selectivity against other DPP enzymes like DPP-8 and DPP-9.[10][11]
Quantitative Data
| Compound | Core Structure | DPP-4 IC₅₀ (µM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| 17a | Pyrrolidine-2-carbonitrile | 0.017[10] | 1324[10] | 1164[10] |
| 8l | 4-Fluoropyrrolidine-2-carbonitrile | 0.05[11] | - | - |
| 9l | Octahydrocyclopenta[b]pyrrole-2-carbonitrile | 0.01[11] | 898[11] | 566[11] |
Experimental Protocols
DPP-4 Inhibition Assay: The inhibitory activity against DPP-4 is determined using a fluorometric assay. The assay measures the cleavage of a synthetic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by purified recombinant human DPP-4. The reaction is carried out in the presence of varying concentrations of the inhibitor. The fluorescence of the released 7-amino-4-methylcoumarin (AMC) is measured over time using a microplate reader. The IC₅₀ values are then calculated from the dose-response curves. Selectivity is assessed by performing similar assays with other DPP family enzymes (e.g., DPP-8 and DPP-9).
Logical Relationship of SAR
Caption: Logical relationships in the SAR of aminopyrrole carbonitrile-based DPP-4 inhibitors.
References
- 1. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors for metallo-β-lactamases from the B1 and B3 subgroups provide an avenue to combat a major mechanism of antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. invivogen.com [invivogen.com]
- 9. invivogen.com [invivogen.com]
- 10. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
Scientific Validation and Comparative Analysis of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile: A Review of Available Literature
A comprehensive review of peer-reviewed literature reveals a significant gap in the biological validation of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile. While its synthesis and chemical properties are documented, there is a notable absence of published studies detailing its specific biological activity, performance against alternative compounds, or its mechanism of action in biological systems. This lack of data precludes the creation of a detailed comparative guide with quantitative performance metrics and established experimental protocols for its biological validation.
Currently, the available scientific information on this compound is primarily centered on its chemical synthesis and its role as a precursor for the generation of more complex heterocyclic compounds. The compound is commercially available from several chemical suppliers for research purposes.[1][2]
Synthesis and Chemical Characterization
The synthesis of this compound has been described in the literature, often as a starting material for the synthesis of various N-(pyrrol-2-yl)amines and related derivatives. These synthetic routes typically involve multi-step reactions, and the resulting products are characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography.
The Broader Context: Biological Potential of Pyrrole Derivatives
While specific data on this compound is scarce, the pyrrole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrrole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This broad bioactivity of the pyrrole class of compounds suggests that this compound and its derivatives could be of interest in drug discovery programs. However, without specific experimental data, any potential biological activity remains speculative.
Limitations and Future Directions
The absence of peer-reviewed studies on the biological validation of this compound makes it impossible to provide a comparative analysis of its performance against other compounds. To address this knowledge gap, future research should focus on:
-
Screening for Biological Activity: Conducting a broad range of in vitro assays to identify any potential biological targets and pharmacological effects of the compound.
-
Mechanism of Action Studies: Elucidating the signaling pathways and molecular mechanisms through which the compound may exert its effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to understand the relationship between its chemical structure and biological activity.
-
Comparative Efficacy Studies: Evaluating the performance of the compound against known standards or alternative molecules in relevant biological assays.
Until such studies are conducted and the results are published in the peer-reviewed literature, a comprehensive and objective comparison guide for this compound cannot be responsibly generated. Researchers and drug development professionals interested in this compound should consider this lack of validation data in their research planning.
Experimental Workflow for Future Validation Studies
For researchers who wish to undertake the validation of this compound, a general experimental workflow is proposed below. This workflow is a conceptual representation and would need to be adapted based on the specific biological question being addressed.
Figure 1. A generalized experimental workflow for the biological validation of a novel chemical entity like this compound.
References
Safety Operating Guide
Proper Disposal of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile: A Guide for Laboratory Professionals
The responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for compounds like 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile is crucial. This guide provides a detailed, step-by-step procedure for its safe disposal, ensuring compliance with safety regulations and minimizing environmental impact.
Due to its chemical structure, which includes an amino group and a nitrile functional group, this compound should be handled as hazardous waste. Nitrile compounds, under certain conditions, can potentially release toxic hydrogen cyanide gas. Therefore, at no point should this chemical be disposed of down the drain or mixed with general laboratory waste[1].
Immediate Safety Precautions
Before commencing any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Body Protection | Laboratory coat |
| Respiratory | Work in a well-ventilated area or under a chemical fume hood[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility[1]. The following steps outline the process for waste segregation, collection, and storage.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., gloves, weighing paper, pipette tips), must be classified as hazardous chemical waste[2].
-
Segregate Waste Streams: Do not mix this waste with other waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can lead to dangerous reactions. Specifically, avoid mixing with strong oxidizing agents[1][3].
2. Waste Collection and Container Management:
-
Use Appropriate Containers: Collect the waste in a designated, leak-proof container that is chemically compatible with the compound.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name: "this compound". If it is a mixture, list all constituents and their approximate percentages. The label should also include the date the waste was first added and appropriate hazard pictograms[2].
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste, to prevent the release of vapors and reduce spill risks[2].
-
Do Not Overfill: To allow for expansion and prevent spills during transport, do not fill containers beyond 75-90% of their capacity[2].
3. Storage and Disposal:
-
Safe Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic[1][2].
-
EHS Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste collection requests[4].
4. Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent and collect it as solid waste[1].
-
Clean the spill area with a suitable solvent, and collect all cleanup materials as hazardous waste.
-
Report any spills to your laboratory supervisor and EHS department[1].
5. Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.
-
The rinsate must be collected as hazardous waste[4].
-
After triple-rinsing and allowing the container to dry, deface or remove the original label and dispose of it according to your institution's guidelines for non-hazardous waste[4].
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₃N₃ |
| Molecular Weight | 163.22 g/mol |
| Melting Point | 115-117°C |
| Boiling Point | 319.9°C at 760 mmHg |
| Flash Point | 147.3°C |
| Density | 1.04 g/cm³ |
| Vapor Pressure | 0.000328mmHg at 25°C |
Data sourced from LookChem[5]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Cas 269726-49-0,5-Amino-1-(tert-butyl)-1H-pyrrole-3-carbonitrile | lookchem [lookchem.com]
Personal protective equipment for handling 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile
For Research Use Only. Not for Personal or Veterinary Use. [1]
This document provides crucial safety and logistical information for handling 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile (CAS No: 269726-49-0).[1][2] Given the absence of a specific Safety Data Sheet (SDS), the following guidance is based on the safety profiles of structurally similar compounds, including pyrrole derivatives and aminonitriles, as well as general laboratory safety best practices. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not extensively documented, it is classified as an irritant.[3] Compounds with amino and nitrile functionalities warrant a cautious approach due to potential toxicity if inhaled, ingested, or absorbed through the skin. The solid, powdered form of the chemical may present an aerosolization risk.
A comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Dispose of gloves immediately if contaminated and wash hands thoroughly. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard. |
| Skin and Body Protection | A laboratory coat must be worn at all times. For handling larger quantities or when there is a significant risk of contamination, consider additional protective clothing. |
| Respiratory Protection | All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be required. Consult with your institution's EHS for respirator selection and fit-testing. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is critical for the safe handling of this compound.
Step 1: Preparation
-
Review Safety Data: Before beginning any work, thoroughly review this safety guide and any available chemical safety information.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Work Area: Ensure that a certified chemical fume hood is operational. Gather all necessary equipment, such as spatulas, weigh boats, and the reaction vessel, and place them inside the fume hood.
Step 2: Handling
-
Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat inside the fume hood. Handle the container gently to avoid generating dust.
-
Transfer: Slowly and carefully transfer the weighed solid into the reaction vessel.
-
Dissolution: Add the appropriate solvent to dissolve the compound.
Step 3: Cleanup
-
Decontamination: After the handling procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent.
-
Waste Segregation: Dispose of all contaminated waste as described in the disposal plan below.
-
Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination: gloves first, followed by your lab coat, and then eye protection. Wash hands thoroughly after removing PPE.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety. All waste contaminated with this compound should be treated as hazardous waste.
Disposal Protocols:
-
Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be considered hazardous waste. These items should be collected in a designated, properly labeled hazardous waste container.
-
Contaminated Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, properly labeled hazardous liquid waste container. Do not pour chemical waste down the drain.
-
Empty Containers: "Empty" containers that previously held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Waste Pickup: Follow your institution's procedures for the collection and disposal of hazardous waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact your institution's EHS department immediately.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
